Technical Documentation Center

2-Butoxyethanol-1,1,2,2-d4 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Butoxyethanol-1,1,2,2-d4
  • CAS: 1219803-96-9

Core Science & Biosynthesis

Foundational

Metabolic Pathway Analysis of 2-Butoxyethanol: A Deuterated Tracer Study

Topic: Metabolic Pathway of 2-Butoxyethanol Using Deuterated Tracers Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Butoxyethanol (2-BE) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Pathway of 2-Butoxyethanol Using Deuterated Tracers Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Butoxyethanol (2-BE) is a widely used glycol ether solvent that serves as a critical case study in metabolic activation. While 2-BE itself is relatively inert, its toxicity is driven entirely by its primary metabolite, 2-butoxyacetic acid (BAA) . In sensitive species (e.g., rats), BAA induces severe hemolytic anemia; however, humans are significantly less susceptible, primarily due to differences in erythrocyte membrane sensitivity rather than metabolic rates alone.

This guide details the application of deuterated tracers (specifically 1,1-dideuterio-2-BE ) to elucidate the kinetics of this pathway. By exploiting the Primary Kinetic Isotope Effect (KIE) , researchers can modulate the rate of metabolic activation, thereby proving that Alcohol Dehydrogenase (ADH)-mediated oxidation is the rate-limiting step in the formation of the toxic BAA metabolite. This methodology serves as a template for investigating metabolic "soft spots" in drug discovery.

Mechanistic Foundations: The 2-BE Oxidation Pathway

The metabolism of 2-BE follows a classic alcohol oxidation pathway, primarily occurring in the liver. The pathway consists of two sequential oxidation steps followed by downstream conjugation or excretion.

The Core Pathway
  • Step 1 (Activation): 2-BE is oxidized by Alcohol Dehydrogenase (ADH) to form the intermediate 2-butoxyacetaldehyde (BAL) . This is the rate-determining step for BAA formation.

  • Step 2 (Rapid Conversion): BAL is unstable and rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to 2-butoxyacetic acid (BAA) .

  • Step 3 (Elimination/Toxicity): BAA is the proximate toxicant causing hemolysis.[1] It is eventually excreted in urine, often conjugated with glutamine or glycine (species-dependent).

Minor Pathways
  • O-Dealkylation: CYP450 enzymes (e.g., CYP2E1) can cleave the ether bond, releasing ethylene glycol and butyraldehyde, though this is a minor route (<10%) compared to ADH oxidation.

  • Conjugation: Direct glucuronidation or sulfation of the parent 2-BE alcohol.

Deuterium Isotope Effects in Metabolic Profiling[2][3][4]

Using deuterated isotopologues allows researchers to probe the mechanism of bond cleavage. Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond (Zero Point Energy difference), substituting hydrogen with deuterium at the site of metabolism can significantly reduce the reaction rate.

Strategic Tracer Selection
Tracer CompoundStructurePurposeExpected Outcome
2-Butoxyethanol (Native)

ControlBaseline BAA formation and hemolysis rate.
1,1-d2-2-Butoxyethanol

Mechanistic Probe Primary KIE: The C-D bond at the reaction center resists ADH oxidation. BAA formation is slowed; toxicity is delayed.
Butyl-d9-2-Butoxyethanol

Internal Standard Secondary KIE (Negligible): Deuterium is distant from the reaction center. Metabolic rate mirrors the native compound.
The Kinetic Isotope Effect (KIE)

In the conversion of 2-BE to BAL, the ADH enzyme must cleave a C-H bond at the C1 position.

  • Theoretical KIE (

    
    ):  For ADH-mediated reactions, primary KIE values typically range from 2.0 to 5.0 .
    
  • Biological Impact: If 1,1-d2-2-BE is used, the

    
     for the oxidation decreases. Consequently, the 
    
    
    
    of the toxic metabolite BAA is suppressed or delayed, directly reducing the hemolytic response in vivo.

Visualizing the Metabolic Workflow

The following diagram illustrates the metabolic pathway and the specific point where the deuterated tracer exerts its kinetic braking effect.

G cluster_0 Cytosol / Microsomes cluster_1 Excretion / Effect BE 2-Butoxyethanol (2-BE) ADH ADH (Alcohol Dehydrogenase) BE->ADH BAL 2-Butoxyacetaldehyde (BAL) ALDH ALDH (Aldehyde Dehydrogenase) BAL->ALDH BAA 2-Butoxyacetic acid (BAA) [TOXIC] Urine Urinary Excretion (BAA / Conjugates) BAA->Urine Hemolysis Erythrocyte Hemolysis (Rat >> Human) BAA->Hemolysis ADH->BAL Rate Limiting Step Site of KIE (1,1-d2) ALDH->BAA Rapid Oxidation TracerNote 1,1-d2-2-BE Tracer: Strengthens C-H bond here. Reduces BAA formation rate. TracerNote->ADH

Figure 1: Metabolic pathway of 2-butoxyethanol showing the critical ADH oxidation step where 1,1-d2 deuteration induces a Kinetic Isotope Effect, slowing the production of the toxic metabolite BAA.

Experimental Protocol: Deuterated Tracer Study

This protocol outlines a self-validating workflow to measure the KIE and metabolic clearance of 2-BE using liver microsomes or cytosolic fractions.

Phase 1: Reagent Preparation
  • Substrates: Synthesize or source 2-BE (unlabeled) and 1,1-d2-2-BE (>98% isotopic purity).

  • Enzyme Source: Rat Liver Cytosol (rich in ADH) or Human Liver Cytosol. Note: Microsomes are used if investigating the minor CYP2E1 pathway.

  • Cofactor Mix: NAD+ (for ADH/ALDH activity).[2]

Phase 2: In Vitro Incubation
  • Reaction Mix: Prepare 0.1 M phosphate buffer (pH 7.4) containing 1 mM NAD+.

  • Initiation: Add Cytosol (1 mg protein/mL). Pre-incubate at 37°C for 5 min.

  • Start: Add substrate (2-BE or 1,1-d2-2-BE) at varying concentrations (10–500 µM) to separate vials.

  • Timepoints: Aliquot samples at 0, 5, 10, 20, 30, and 60 minutes.

  • Termination: Quench with ice-cold acetonitrile containing the internal standard (Butyl-d9-2-BE ).

Phase 3: Analytical Detection (GC-MS)

Because BAA is polar, derivatization is required for Gas Chromatography.

  • Extraction: Acidify supernatant (pH 2) with HCl. Extract with ethyl acetate.[3]

  • Derivatization: Evaporate solvent. Treat residue with Pentafluorobenzyl bromide (PFB-Br) and triethylamine at 60°C for 30 min. This forms the PFB-ester of BAA.

  • GC-MS Setup:

    • Column: DB-5MS or equivalent.

    • Ionization: Negative Ion Chemical Ionization (NICI) for high sensitivity of PFB derivatives.

    • SIM Mode: Monitor ions corresponding to BAA-PFB (m/z 311 for native, m/z 313 for d2-labeled).

Phase 4: Data Calculation

Calculate the intrinsic clearance (


) for both substrates.


  • A result of > 2.0 confirms ADH oxidation is the rate-limiting step.

  • A result of ~ 1.0 would suggest transport or blood flow is rate-limiting (unlikely for 2-BE).

Safety & Toxicology Implications

The application of this deuterated tracer logic has profound implications for understanding species-specific toxicity.

  • The "Metabolic Brake": In vivo studies (Ghanayem et al.) demonstrated that rats treated with 1,1-d2-2-BE showed significantly delayed hemolysis compared to those treated with native 2-BE. The deuterium "brake" prevented the rapid spike in blood BAA levels required to lyse red blood cells.

  • Human Relevance: Humans metabolize 2-BE to BAA, but human erythrocytes are far more resistant to BAA-induced swelling and hemolysis than rat erythrocytes. The tracer studies validate that while the pathway is conserved, the toxicodynamic sensitivity differs.

References

  • Ghanayem, B. I., et al. (1987). "Metabolic basis of ethylene glycol monobutyl ether (2-butoxyethanol) toxicity: role of alcohol and aldehyde dehydrogenases."[4][5] Journal of Pharmacology and Experimental Therapeutics.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998).

  • Corley, R. A., et al. (1994). "Physiologically based pharmacokinetics of 2-butoxyethanol and its major metabolite, 2-butoxyacetic acid, in rats and humans." Toxicology and Applied Pharmacology.

  • ResolveMass Laboratories.

  • National Toxicology Program (NTP). "NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2-Butoxyethanol."

Sources

Exploratory

A Technical Guide to the Mechanism of 2-Butoxyethanol-Induced Hematotoxicity in Rat Models

Authored for Researchers, Scientists, and Drug Development Professionals Abstract and Core Principles This guide provides an in-depth examination of the mechanistic pathways underlying the hematotoxicity of 2-butoxyethan...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract and Core Principles

This guide provides an in-depth examination of the mechanistic pathways underlying the hematotoxicity of 2-butoxyethanol (BE) in rat models. The core principle of BE-induced toxicity is not direct action by the parent compound, but rather a metabolic activation to a toxic metabolite. 2-Butoxyethanol is enzymatically converted in the liver to 2-butoxyacetic acid (BAA), the proximate toxicant responsible for inducing hemolytic anemia[1][2]. The rat is a uniquely sensitive species, making it an invaluable model for studying the cellular and molecular events of chemically-induced hemolysis[3][4]. This document will dissect the metabolic pathway, detail the cascade of cellular events leading to erythrocyte destruction, present robust experimental protocols for investigation, and contextualize the findings within the framework of species-specific sensitivity, a critical consideration for human health risk assessment.

Metabolic Activation: The Genesis of Toxicity

The hematotoxic effects of 2-butoxyethanol are entirely dependent on its biotransformation into 2-butoxyacetic acid. Understanding this metabolic pathway is fundamental to interpreting in vivo and in vitro data.

Absorption and Systemic Distribution

2-Butoxyethanol is readily absorbed following oral, dermal, and inhalation exposure and is distributed throughout the body[3][5]. Its toxicological profile is therefore not route-specific but is instead dependent on the systemic concentration achieved and the subsequent rate of metabolic conversion.

The Bioactivation Cascade

The metabolic conversion of BE to BAA is a two-step enzymatic process primarily occurring in the liver.

  • Step 1: Oxidation to Aldehyde. 2-Butoxyethanol is first oxidized by alcohol dehydrogenase to an intermediate, 2-butoxyacetaldehyde (BAL)[3][6][7].

  • Step 2: Oxidation to Carboxylic Acid. The highly reactive BAL is rapidly converted by aldehyde dehydrogenase to the stable and primary hemolytic agent, 2-butoxyacetic acid (BAA)[2][3][7].

Inhibition of either of these enzymes has been shown to protect rats from BE-induced hemolytic anemia, definitively proving that metabolic activation is a prerequisite for hematotoxicity[8].

Metabolic_Activation_of_2-Butoxyethanol BE 2-Butoxyethanol (BE) (Relatively Non-Toxic Parent Compound) BAL 2-Butoxyacetaldehyde (BAL) (Reactive Intermediate) BE->BAL Alcohol Dehydrogenase (Liver) BAA 2-Butoxyacetic Acid (BAA) (Proximate Hemolytic Toxicant) BAL->BAA Aldehyde Dehydrogenase (Liver)

Caption: Metabolic activation pathway of 2-Butoxyethanol in the liver.

Cellular Mechanism of BAA-Induced Hemolysis in Rat Erythrocytes

Once formed, BAA targets circulating erythrocytes, initiating a cascade of events that compromises membrane integrity and leads to cell lysis. The parent compound, BE, and the intermediate, BAL, have significantly less or no direct hemolytic activity in vitro compared to BAA[2][9].

Erythrocyte Swelling and Morphological Transformation

The initial and most prominent effect of BAA on rat red blood cells (RBCs) is a rapid, concentration-dependent swelling[2][10]. This is clinically observed as an increase in Mean Corpuscular Volume (MCV) and hematocrit (Hct)[1][11]. This swelling is a direct precursor to hemolysis and is accompanied by distinct morphological changes. Rat erythrocytes exposed to BAA transition from the normal biconcave discocyte shape to stomatocytes, cup-shaped cells, and finally, osmotically fragile spherocytes before lysing[1][7][12].

Membrane Integrity and ATP Depletion

The swelling and shape changes strongly indicate that the erythrocyte membrane is the primary target of BAA[2]. This is further supported by the observation that BAA exposure causes a significant, time- and concentration-dependent depletion of intracellular ATP in rat erythrocytes[2][5]. ATP is crucial for maintaining the ion gradients and cytoskeletal structure that preserve the erythrocyte's shape and deformability. The loss of ATP suggests a failure of membrane-bound ion pumps, leading to an influx of cations (like sodium) and water, resulting in the observed cellular swelling and eventual lysis[9][13][14].

The Hemolytic Cascade

The sequence of events leading to hemolysis in rat models can be summarized as follows:

Hemolytic_Cascade cluster_0 Systemic Circulation cluster_1 Erythrocyte Events BAA BAA Enters Circulation Membrane BAA Interacts with RBC Membrane BAA->Membrane ATP_Depletion ATP Depletion & Ion Pump Failure Membrane->ATP_Depletion Swelling Cation/Water Influx (↑ MCV, ↑ Osmotic Fragility) ATP_Depletion->Swelling Morphology Morphological Change (Stomatocyte → Spherocyte) Swelling->Morphology Lysis Hemolysis Morphology->Lysis

Caption: Step-wise progression of BAA-induced hemolysis in rat erythrocytes.

Methodologies for Mechanistic Investigation

A dual approach using both in vivo and in vitro models is essential for fully characterizing BE-induced hematotoxicity. This strategy allows researchers to observe the integrated systemic response while also isolating the direct effects of the active metabolite on the target cell.

In Vivo Acute Hematotoxicity Protocol (Rat Model)

This protocol is designed to assess the time course and dose-response of BE-induced hemolysis in vivo.

Objective: To quantify the hematological effects of a single oral dose of 2-butoxyethanol in F344 rats.

Methodology:

  • Animal Model: Male or female F344 rats (Note: Females may show a faster onset of hemolysis)[1]. Age-matched groups (e.g., 9-13 weeks old) should be used, as older rats are more sensitive[3].

  • Dosing: Administer 2-butoxyethanol (e.g., 125 or 250 mg/kg) or vehicle control (water) by oral gavage[1].

  • Blood Collection: At specified time points post-dosing (e.g., 4, 8, and 24 hours), collect blood via cardiac puncture or other appropriate method into tubes containing an anticoagulant (e.g., EDTA)[1].

  • Hematological Analysis:

    • Perform a Complete Blood Count (CBC) to measure RBC count, hemoglobin (Hgb), hematocrit (Hct), and Mean Corpuscular Volume (MCV)[1].

    • Centrifuge a portion of the blood to measure plasma-free hemoglobin as an indicator of intravascular hemolysis.

  • Morphological Analysis:

    • Prepare blood smears from fresh blood samples.

    • Stain smears with Wright's stain.

    • Examine under a light microscope for morphological changes such as stomatocytosis, spherocytosis, and schistocytosis[1][12].

  • Data Interpretation: A positive result is characterized by a time-dependent increase in MCV, followed by a decrease in RBC, Hgb, and Hct, confirming erythrocyte swelling followed by hemolysis[1].

In Vitro Hemolysis Assay (Rat Erythrocytes)

This protocol validates that BAA, not the parent compound, is the direct hemolytic agent.

Objective: To measure the direct hemolytic activity of 2-butoxyacetic acid on isolated rat erythrocytes.

Methodology:

  • Erythrocyte Preparation: Obtain whole blood from naive F344 rats. Wash the RBCs three times in a buffered saline solution (e.g., PBS, pH 7.4) to remove plasma and buffy coat. Resuspend the washed RBCs to a defined hematocrit (e.g., 5%).

  • Incubation: Incubate aliquots of the RBC suspension with varying concentrations of BAA (e.g., 0.5, 1, 2 mM) or vehicle control at 37°C in a shaking water bath[2][10].

  • Time Points: Sample the suspensions at multiple time points (e.g., 0, 1, 2, and 4 hours)[10].

  • Hemolysis Measurement:

    • Centrifuge the samples to pellet intact RBCs.

    • Transfer the supernatant to a new tube.

    • Measure the absorbance of the supernatant at a wavelength appropriate for hemoglobin (e.g., 540 nm) to quantify hemoglobin release.

    • Express hemolysis as a percentage of a positive control (100% lysis with distilled water).

  • Data Interpretation: A concentration- and time-dependent increase in hemoglobin release confirms the direct hemolytic activity of BAA[2].

Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Arm cluster_invitro In Vitro Arm Dose Dose Rats with BE (Oral Gavage) Blood_Collect Collect Blood at Time Points (4, 8, 24h) Dose->Blood_Collect CBC CBC Analysis (RBC, Hgb, Hct, MCV) Blood_Collect->CBC Smear Blood Smear (Morphology) Blood_Collect->Smear Result Mechanistic Conclusion CBC->Result Smear->Result Isolate Isolate & Wash RBCs from Naive Rats Incubate Incubate RBCs with BAA Isolate->Incubate Measure Measure Hemolysis (Spectrophotometry) Incubate->Measure MCV_vitro Measure MCV Change Incubate->MCV_vitro Measure->Result MCV_vitro->Result

Caption: Integrated workflow for investigating BE hematotoxicity.

Species-Specific Sensitivity and Human Risk Assessment

A critical finding in the toxicology of 2-butoxyethanol is the profound difference in erythrocyte sensitivity between species. This is paramount for extrapolating data from rat models to humans.

Rat vs. Human Erythrocyte Sensitivity

In vitro studies have conclusively demonstrated that human erythrocytes are remarkably resistant to the hemolytic effects of BAA at concentrations that cause complete lysis of rat erythrocytes[2][5][9]. While rat RBCs show significant swelling and lysis at BAA concentrations of 1-2 mM, human RBCs show minimal to no effect even at much higher concentrations[10][14].

SpeciesBAA ConcentrationObservationCitation
Rat 1-2 mMTime- and concentration-dependent swelling (↑ MCV) and hemolysis.[2][10]
Human Up to 10-15 mMMinimal to no swelling or hemolysis observed.[2][5][14]
Other Sensitive Species 1-2 mMSwelling and hemolysis (Mouse, Rabbit, Baboon).[10][11]
Other Resistant Species 1-2 mMMinimal effects (Guinea Pig, Dog, Cat, Pig).[10][11]

Table 1: Comparative in vitro sensitivity of erythrocytes to 2-Butoxyacetic Acid (BAA).

Mechanistic Basis and Implications

The precise molecular mechanism for the resistance of human erythrocytes is not fully understood, but it is a fundamental biological difference that renders direct quantitative extrapolation from rat hemolytic data inappropriate for human risk assessment[5]. While pharmacokinetic models can predict BAA blood concentrations in humans, the insensitivity of the target cell (the human RBC) is the determining factor for risk[15]. Therefore, while the rat model is an excellent tool for elucidating the fundamental mechanism of action (metabolic activation to a membrane-active metabolite), it represents a worst-case scenario in terms of target organ sensitivity.

Conclusion

The mechanism of 2-butoxyethanol hematotoxicity in rat models is a well-defined process of metabolic activation. The parent compound, BE, is converted via hepatic dehydrogenases to its metabolite, 2-butoxyacetic acid (BAA). BAA is the proximate toxicant that directly targets the erythrocyte membrane, causing ATP depletion, cellular swelling, morphological transformation, and ultimately, hemolytic anemia. The rat is a highly sensitive species, making it an ideal model for studying these mechanistic steps. However, the marked resistance of human erythrocytes to BAA means that while the rat model provides critical qualitative insights, it should not be used for direct quantitative prediction of hemolytic risk in humans.

References

  • Ghanayem, B. I., & Gargas, M. L. (2000). Comparison of the acute hematotoxicity of 2-butoxyethanol in male and female F344 rats. Human & Experimental Toxicology, 19(3), 185-192. [Link]

  • International Programme on Chemical Safety (IPCS). (1998). Concise International Chemical Assessment Document 10: 2-Butoxyethanol. World Health Organization. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. U.S. Department of Health and Human Services. [Link]

  • Ghanayem, B. I. (1989). Metabolic and cellular basis of 2-butoxyethanol-induced hemolytic anemia in rats and assessment of human risk in vitro. Biochemical Pharmacology, 38(10), 1679-1684. [Link]

  • Udden, M. M. (2002). In vitro sub-hemolytic effects of butoxyacetic acid on human and rat erythrocytes. Toxicological Sciences, 69(1), 258-264. [Link]

  • Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved February 21, 2026. [Link]

  • Ghanayem, B. I., Sanders, J. M., Clark, A. M., Bailer, A. J., & Matthews, H. B. (1990). Effects of dose, age, inhibition of metabolism and elimination on the toxicokinetics of 2-butoxyethanol and its metabolites. The Journal of Pharmacology and Experimental Therapeutics, 253(1), 136-143. [Link]

  • Shyr, L. J., Sabourin, P. J., Medinsky, M. A., Birnbaum, L. S., & Henderson, R. F. (1993). Physiologically based modeling of 2-butoxyethanol disposition in rats following different routes of exposure. Environmental Research, 63(2), 202-218. [Link]

  • OECD SIDS. (1997). 2-BUTOXYETHANOL. UNEP Publications. [Link]

  • Udden, M. M. (2000). Rat erythrocyte morphological changes after gavage dosing with 2-butoxyethanol: a comparison with the in vitro effects of butoxyacetic acid on rat and human erythrocytes. Journal of Applied Toxicology, 20(5), 381-387. [Link]

  • Park, J., Kamendulis, L. M., & Klaunig, J. E. (2002). Effects of 2-butoxyethanol on hepatic oxidative damage. Toxicology Letters, 126(1), 19-29. [Link]

  • Corley, R. A., Bormett, G. A., & Ghanayem, B. I. (1994). Physiologically based pharmacokinetics of 2-butoxyethanol and its major metabolite, 2-butoxyacetic acid, in rats and humans. Toxicology and Applied Pharmacology, 129(1), 61-79. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicology Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - Chapter 2: Health Effects. [Link]

  • The MAK Collection for Occupational Health and Safety. (2018). 2-Butoxyethanol. Wiley-VCH. [Link]

  • Ghanayem, B. I., & Sullivan, C. A. (1993). Assessment of the haemolytic activity of 2-butoxyethanol and its major metabolite, butoxyacetic acid, in various mammals including humans. Human & Experimental Toxicology, 12(4), 305-311. [Link]

  • Udden, M. M. (2000). Rat erythrocyte morphological changes after gavage dosing with 2-butoxyethanol: a comparison with the in vitro effects of butoxyacetic acid on rat and human erythrocytes. Journal of Applied Toxicology, 20(5), 381-387. [Link]

  • Udden, M. M. (2002). In Vitro Sub-Hemolytic Effects of Butoxyacetic Acid on Human and Rat Erythrocytes. Toxicological Sciences, 69(1), 258-264. [Link]

  • Park, J., Kamendulis, L. M., Friedman, M. A., & Klaunig, J. E. (2002). Hepatic Effects of 2-Butoxyethanol in Rodents. Toxicological Sciences, 67(2), 164-172. [Link]

  • Cosmetic Ingredient Review. (2024). Safety Assessment of Butoxyethanol as Used in Cosmetics. [Link]

  • Cicek, S., Kamendulis, L. M., & Klaunig, J. E. (2006). Mechanisms of 2-butoxyethanol-induced hemangiosarcomas. Toxicological Sciences, 92(2), 385-393. [Link]

  • Ghanayem, B. I., & Sullivan, C. A. (1993). Assessment of the haemolytic activity of 2-butoxyethanol and its major metabolite, butoxyacetic acid, in various mammals including humans. Human & Experimental Toxicology, 12(4), 305-311. [Link]

  • Cicek, S., Kamendulis, L. M., & Klaunig, J. E. (2006). Mechanisms of 2-Butoxyethanol–Induced Hemangiosarcomas. Toxicological Sciences, 92(2), 385-393. [Link]

  • ECETOC. (1994). 2-Butoxyethanol Criteria Document. [Link]

  • Starek, A., & Zasadowski, A. (2008). THE EFFECTS OF 2-METHOXYETHANOL AND 2-ETHOXYETHANOL ON HEMATOLOGICAL CHANGES INDUCED BY 2-BUTOXYETHANOL. Medycyna Pracy. Workers' Health and Safety, 59(2), 133-140. [Link]

Sources

Foundational

A Comparative Analysis of 2-Butoxyethanol-d4 and -d9 Isotopologues: A Guide to Selecting the Optimal Internal Standard

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary In the rigorous field of quantitative mass spectrometry, the selection of an appropriate internal standard is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the rigorous field of quantitative mass spectrometry, the selection of an appropriate internal standard is a critical decision that directly impacts data accuracy, precision, and reliability. 2-Butoxyethanol, a ubiquitous solvent in industrial and consumer products, is a frequent target for environmental and toxicological analysis.[1][2][3][4][5][6] This guide provides a deep comparative analysis of two common deuterated isotopologues, 2-butoxyethanol-d4 and 2-butoxyethanol-d9, used as internal standards. We will explore their fundamental structural differences, the resulting variations in physicochemical properties, and the profound implications these have on analytical method robustness. This document is designed to equip researchers with the expert knowledge required to make a scientifically sound choice, ensuring the integrity and validity of their quantitative data.

The Foundational Principle: Isotope Dilution Mass Spectrometry

The gold standard for quantification in complex matrices is Isotope Dilution Mass Spectrometry (IDMS).[7] This technique hinges on the introduction of a known quantity of a stable isotope-labeled (SIL) version of the analyte into every sample, calibrator, and quality control at the earliest stage of sample preparation.[8][9] This SIL internal standard (IS) is chemically identical to the analyte and thus experiences the same physical and chemical variations throughout the analytical workflow, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument variability.[10][11][12] Because the mass spectrometer can differentiate between the analyte and the heavier SIL-IS, the ratio of their responses is used for quantification.[7] This ratiometric approach provides unparalleled correction for experimental inconsistencies, leading to highly accurate and precise results.[8][9]

Structural Dissection: The Locus of Deuteration

The core difference between the -d4 and -d9 isotopologues of 2-butoxyethanol is the specific location and number of deuterium atoms replacing protium (¹H). This seemingly subtle distinction is the primary determinant of their performance as internal standards.

  • 2-Butoxyethanol-d4: In this variant, four deuterium atoms are typically substituted on the ethylene glycol portion of the molecule (C₆H₁₀D₄O₂).[13] The labeling is on the carbons alpha and beta to the ether oxygen.

  • 2-Butoxyethanol-d9: This isotopologue features nine deuterium atoms replacing all hydrogens on the n-butyl chain (C₄D₉H₅O₂).

The strategic placement of these labels has significant consequences for chemical stability, a crucial attribute for any internal standard.

G cluster_native 2-Butoxyethanol (Native) cluster_d4 2-Butoxyethanol-d4 cluster_d9 2-Butoxyethanol-d9 native CH₃CH₂CH₂CH₂-O-CH₂CH₂-OH d4 CH₃CH₂CH₂CH₂-O-CD₂CD₂-OH d9 CD₃CD₂CD₂CD₂-O-CH₂CH₂-OH G cluster_prep 1. Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing A Prepare Calibration Standards (Blank Matrix + Analyte) B Aliquots of Samples, Calibrators, and QCs A->B C Spike All Vials with 2-Butoxyethanol-d9 IS Solution B->C D Vortex and Transfer to Autosampler Vials C->D E Inject into GC D->E F Chromatographic Separation (Analyte and IS) E->F G Elution into MS F->G H Electron Ionization & Fragmentation G->H I Detection (Selected Ion Monitoring) H->I J Integrate Peak Areas (Analyte & IS) I->J K Calculate Peak Area Ratios (Analyte / IS) J->K L Generate Calibration Curve (Ratio vs. Concentration) K->L M Quantify Unknown Samples L->M

Sources

Protocols & Analytical Methods

Method

derivatization techniques for 2-butoxyacetic acid analysis with d4 standards

Abstract This technical guide details the robust quantitation of 2-butoxyacetic acid (2-BAA), the primary urinary metabolite of the industrial solvent 2-butoxyethanol (EGBE). Due to the high polarity and low volatility o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the robust quantitation of 2-butoxyacetic acid (2-BAA), the primary urinary metabolite of the industrial solvent 2-butoxyethanol (EGBE). Due to the high polarity and low volatility of 2-BAA, direct Gas Chromatography (GC) analysis is unfeasible. This note presents two validated derivatization workflows: (1) Acidic Esterification for routine high-throughput screening using GC-EI-MS, and (2) Pentafluorobenzyl (PFB) Extractive Alkylation for ultrasensitive detection using GC-NICI-MS. Both protocols utilize isotope dilution mass spectrometry (IDMS) with d4-2-butoxyacetic acid to correct for matrix effects and recovery losses, ensuring compliance with occupational toxicology standards.

Introduction & Analyte Chemistry

2-Butoxyethanol (CAS 111-76-2) is a glycol ether widely used in surface coatings and cleaners. Upon absorption, it is rapidly metabolized by alcohol dehydrogenase to 2-butoxyacetaldehyde and subsequently to 2-butoxyacetic acid (2-BAA) .

  • Target Analyte: 2-Butoxyacetic Acid (C₆H₁₂O₃)

  • pKa: ~3.5 (Carboxylic acid)

  • Challenge: The free acid is highly polar, leading to peak tailing and adsorption in GC inlets.

  • Solution: Derivatization to mask the carboxylic hydrogen, increasing volatility and thermal stability.

  • Conjugation: In human urine, a significant fraction of 2-BAA exists as an amino acid conjugate (e.g., with glutamine).[1] Therefore, acid hydrolysis is a critical pre-step to measure total 2-BAA.

The Role of d4-Internal Standards

Quantitation relies on d4-2-butoxyacetic acid (2-BAA-d4) . Unlike structural analogs (e.g., propoxyacetic acid), the deuterated isotopologue behaves nearly identically to the analyte during extraction and derivatization but is mass-resolved by the spectrometer.

  • Mechanism: Isotope Dilution Mass Spectrometry (IDMS).[2]

  • Benefit: Auto-correction for hydrolysis efficiency, extraction recovery variation, and ion suppression.

Experimental Workflows

Sample Preparation (Common to All Methods)
  • Matrix: Urine (Spot or 24-hour).

  • Hydrolysis: Required to cleave glutamine conjugates.

    • Step: Mix 1.0 mL urine with 100 µL conc. HCl.

    • Condition: Heat at 90°C for 60 minutes.

    • Spiking: Add d4-2-BAA internal standard (e.g., 10 µg/mL in methanol) before hydrolysis to track the entire process.

Protocol A: Acidic Methanolysis (High-Throughput)

Best for: Routine occupational monitoring (ppm levels).

Principle: Fisher esterification uses a mineral acid catalyst to drive the reaction between the carboxylic acid and an alcohol (methanol) to form a methyl ester.

Reagents:

  • Derivatizing Agent: 3N HCl in Methanol (or BF₃-Methanol).

  • Extraction Solvent: Methylene Chloride / Isopropanol (2:1 v/v).[3][4]

Step-by-Step Protocol:

  • Extraction: After hydrolysis, add 2 mL extraction solvent to the acidified urine. Vortex (2 min) and centrifuge (2000 x g, 5 min).

  • Transfer: Transfer the organic (lower) layer to a clean glass vial.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization: Add 200 µL of 3N HCl in Methanol . Cap tightly.

  • Reaction: Heat at 60°C for 30 minutes.

  • Neutralization/Partition: Add 1 mL saturated NaHCO₃ and 1 mL Hexane. Vortex.

  • Analysis: Inject 1 µL of the Hexane (upper) layer into GC-MS.

GC-MS (EI) Parameters:

  • Column: DB-5MS or HP-1 (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C, Splitless.

  • Ions Monitored (SIM Mode):

    • 2-BAA Methyl Ester: m/z 146 (M+), 87 (Base Peak).

    • d4-2-BAA Methyl Ester: m/z 150 (M+), 91 (Base Peak).

Protocol B: PFB Extractive Alkylation (Ultrasensitive)

Best for: Trace environmental exposure or background level studies (ppb levels).

Principle: Phase-transfer catalysis moves the carboxylate anion into the organic phase where it reacts with Pentafluorobenzyl Bromide (PFBBr). The resulting PFB-ester has a high electron capture cross-section, ideal for Negative Ion Chemical Ionization (NICI).

Reagents:

  • Derivatizing Agent: 5% PFBBr in Dichloromethane.

  • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 M aqueous).

Step-by-Step Protocol:

  • Buffering: Adjust hydrolyzed urine pH to ~7.0 with NaOH.

  • Reagent Addition: Add 500 µL 0.1 M TBAHS (Ion-pairing agent) and 500 µL PFBBr solution .

  • Extractive Alkylation: Vortex vigorously for 20 minutes at room temperature. (The reaction occurs at the interface/organic phase).

  • Cleanup: Centrifuge. Transfer the organic layer and evaporate to dryness.

  • Reconstitution: Dissolve residue in 100 µL Hexane or Isooctane.

  • Analysis: Inject 1 µL into GC-NICI-MS.

GC-MS (NICI) Parameters:

  • Reagent Gas: Methane (CH₄).

  • Mechanism: Dissociative Electron Capture. The PFB moiety captures an electron and leaves as a neutral radical, leaving the carboxylate anion [M-PFB]⁻.

  • Ions Monitored (SIM Mode):

    • 2-BAA (Carboxylate Anion): m/z 131.[5]

    • d4-2-BAA (Carboxylate Anion): m/z 135.

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for both protocols.

G Sample Urine Sample (Contains 2-BAA + Conjugates) ISTD Add Internal Standard (d4-2-BAA) Sample->ISTD Hydrolysis Acid Hydrolysis (HCl, 90°C, 60 min) Cleaves Glutamine Conjugates ISTD->Hydrolysis Split Select Sensitivity Requirement Hydrolysis->Split ExtractA Liquid-Liquid Extraction (CH2Cl2 : IPA) Split->ExtractA Routine (ppm) BufferB Adjust pH to 7.0 Split->BufferB Ultrasensitive (ppb) DerivA Acidic Methanolysis (HCl/MeOH, 60°C) Forms Methyl Ester ExtractA->DerivA GCA GC-EI-MS Analysis Target: m/z 87, 146 DerivA->GCA DerivB Extractive Alkylation (PFBBr + TBAHS) Forms PFB Ester BufferB->DerivB GCB GC-NICI-MS Analysis Target: m/z 131, 135 DerivB->GCB

Figure 1: Decision tree and workflow for 2-BAA analysis. Select Protocol A for routine screening or Protocol B for high-sensitivity applications.

Data Interpretation & Validation

Quantitative Ions
AnalyteDerivativeIonizationQuant Ion (m/z)Qualifier (m/z)
2-BAA Methyl EsterEI (+)87 146, 45
d4-2-BAA Methyl EsterEI (+)91 150, 49
2-BAA PFB EsterNICI (-)131 ([M-PFB]⁻)113
d4-2-BAA PFB EsterNICI (-)135 ([M-PFB]⁻)117
Method Performance Criteria
  • Linearity: R² > 0.995 over the range 0.5 – 100 mg/L (Method A) or 0.01 – 10 mg/L (Method B).

  • Recovery: 90-110% (Corrected by d4-IS).

  • Limit of Detection (LOD):

    • Method A (Methyl Ester): ~0.1 mg/L

    • Method B (PFB Ester): ~0.005 mg/L

Troubleshooting Guide

  • Low Recovery of d4-Standard:

    • Cause: Incomplete hydrolysis or pH error during extraction.

    • Fix: Ensure urine is strongly acidic (pH < 2) for LLE (Method A) or neutral (pH 7) for PFB alkylation (Method B).

  • Peak Tailing (Method A):

    • Cause: Incomplete esterification or moisture in the final extract.

    • Fix: Dry the organic layer with anhydrous Na₂SO₄ before injection.[6] Ensure reagent is fresh.

  • Interferences (Method B):

    • Cause: Excess PFBBr contaminating the source.

    • Fix: Ensure a thorough cleanup/evaporation step. PFBBr is a "dirty" reagent; frequent source cleaning may be required.

References

  • National Institute for Occupational Safety and Health (NIOSH). (1994). Method 8316: 2-Butoxyethanol and 2-Butoxyethyl acetate in urine. NIOSH Manual of Analytical Methods. Link

  • Johanson, G. (1989).[5] Analysis of ethylene glycol ether metabolites in urine by extractive alkylation and electron-capture gas chromatography. Archives of Toxicology, 63, 107–111. Link

  • Begerow, J., et al. (1988).[5][7] Determination of 2-butoxyacetic acid in urine by capillary gas chromatography. Fresenius' Zeitschrift für analytische Chemie, 331, 818–820.[5] Link

  • Sakai, T., et al. (1994). Gas chromatographic determination of butoxyacetic acid after hydrolysis of conjugated metabolites in urine from workers exposed to 2-butoxyethanol. Journal of Chromatography B, 661(1), 162-166. Link

  • Rettenmeier, A. W., et al. (1993). Determination of urinary metabolites of 2-butoxyethanol by HPLC. Journal of Occupational Medicine. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Retention Time Shifts Between 2-Butoxyethanol and its Deuterated Analog (2-Butoxyethanol-d4)

As a Senior Application Scientist, this guide provides in-depth troubleshooting for a common yet nuanced issue in gas chromatography (GC) and GC-MS analysis: managing retention time (RT) shifts between a target analyte,...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting for a common yet nuanced issue in gas chromatography (GC) and GC-MS analysis: managing retention time (RT) shifts between a target analyte, 2-butoxyethanol, and its deuterated internal standard, 2-butoxyethanol-d4. This document moves beyond simple checklists to explain the underlying scientific principles, ensuring you can not only fix the problem at hand but also prevent its recurrence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions regarding the chromatographic behavior of deuterated standards.

Q1: Why is my deuterated internal standard (2-butoxyethanol-d4) eluting slightly earlier than the native compound (2-butoxyethanol)?

This is an expected and well-documented phenomenon known as the "inverse isotope effect" in gas chromatography.[1][2][3] The core reason lies in the subtle physical differences between a Carbon-Hydrogen (C-H) bond and a Carbon-Deuterium (C-D) bond. The C-D bond is slightly shorter, stronger, and less polarizable.[1] This results in weaker van der Waals interactions between the deuterated analyte and the stationary phase of the GC column (especially on nonpolar phases). Weaker interactions lead to a shorter residence time on the column, and thus, an earlier elution.[1][4]

Q2: What is a typical and acceptable retention time difference (ΔRT) between these two compounds?

The exact ΔRT is method-dependent, influenced by the column, temperature program, and carrier gas flow rate. However, for 2-butoxyethanol and its d4 analog, a small, consistent shift of a few seconds (e.g., 0.02 to 0.05 minutes) is typical. The most critical parameter is not the absolute difference but its consistency. A stable ΔRT (or a stable Relative Retention Time, RRT) across a batch indicates a well-controlled chromatographic system.

Q3: My retention times for both compounds are drifting together from run to run. Is this related to the isotope effect?

No, this is indicative of a systemic issue with the gas chromatograph, not the chemistry of the analytes.[5][6] When both native and deuterated compounds drift in the same direction and by a similar amount (maintaining a constant ΔRT), the cause is almost always related to instrumental parameters. Common culprits include:

  • Fluctuations in the carrier gas flow rate.[6][7]

  • An unstable or incorrectly equilibrated GC oven temperature.[5][8]

  • Changes to the column itself, such as trimming the inlet, which shortens the overall length.[9]

Q4: Can the choice of GC column change the elution order?

Yes, though less common, it is possible. The inverse isotope effect (heavier compound elutes first) is most often observed on nonpolar stationary phases where van der Waals forces are the dominant interaction mechanism.[2][3] Conversely, on highly polar stationary phases, a "normal isotope effect" can occur, where the deuterated compound elutes later.[2][10] For standard GC analysis of 2-butoxyethanol, which is typically performed on mid- to low-polarity columns, the inverse effect is expected.[11][12]

Section 2: In-Depth Troubleshooting Guide

This guide is structured by symptom to help you rapidly diagnose and resolve the specific issue you are facing.

Symptom A: Inconsistent or Drifting RT for BOTH 2-Butoxyethanol and d4-Analog

(The ΔRT between the two peaks remains relatively constant)

This points to a lack of stability in the overall GC system. Your internal standard is correctly doing its job of highlighting system variability.

Potential Cause 1: Unstable Carrier Gas Flow/Pressure

  • Causality: Retention time is inversely proportional to the carrier gas flow rate. If the flow rate decreases, retention times will increase, and vice-versa.[7][8] This is one of the most common causes of RT drift.[6] Inconsistent flow can be caused by leaks, a faulty electronic pneumatic controller (EPC), or a depleting gas cylinder.

  • Troubleshooting Protocol:

    • System Leak Check: Perform an electronic leak check if your instrument has one. Manually check for leaks at the injector fitting, septum nut, and column connections using an electronic leak detector.[13]

    • Verify Gas Supply: Ensure the gas cylinder pressure is well above the minimum required level. As a cylinder empties, the output pressure can become less stable.

    • Check Flow Rate: If possible, independently measure the carrier gas flow rate at the detector or split vent to verify it matches the method setpoint.

Potential Cause 2: Poor GC Oven Temperature Control

  • Causality: Analyte retention is strongly dependent on temperature. An oven that does not precisely hold the setpoint temperature or ramp at the programmed rate will cause significant RT shifts.[5][8] Even minor fluctuations can affect reproducibility.[7]

  • Troubleshooting Protocol:

    • Allow Sufficient Equilibration Time: Ensure the oven has adequate "ready" time to stabilize before each injection. Insufficient equilibration is a common cause of RT shifts in initial injections of a batch.[7][14]

    • Verify Oven Performance: If drift persists, use a calibrated, independent thermocouple to verify the oven's temperature accuracy and stability at a key isothermal point in your method.

    • Check Oven Door Seal: A poor seal on the oven door can lead to temperature instability.

Potential Cause 3: Column Degradation or Contamination

  • Causality: Over time, the stationary phase of the column can become contaminated with non-volatile residues from the sample matrix, or it can degrade ("bleed") from exposure to oxygen or high temperatures.[5][6] This changes the column's chemistry and dimensions, leading to retention time shifts.

  • Troubleshooting Protocol:

    • Trim the Column: Remove 15-30 cm from the inlet end of the column. This removes the most contaminated section. Remember to update the column length in your instrument software to ensure the EPC calculates the correct flow rate.[7]

    • Condition the Column: After trimming or installing a new column, perform a high-temperature bake-out according to the manufacturer's instructions to remove contaminants and stabilize the phase.[6]

Symptom B: The Difference in RT (ΔRT) is Changing Between Runs

(The relative spacing of the two peaks is inconsistent)

This is a more complex issue that often points to analyte-specific interactions, injection problems, or non-linear chromatographic behavior.

Potential Cause 1: Sample Overload / Peak Shape Issues

  • Causality: Injecting too much analyte can saturate the stationary phase, leading to peak fronting or tailing.[6] Because the native analyte and the deuterated standard are often at very different concentrations, this can disproportionately affect the peak apex of one compound more than the other, altering the measured ΔRT.

  • Troubleshooting Protocol:

    • Reduce Injection Volume: Decrease the amount of sample injected.

    • Dilute the Sample: If the internal standard concentration is appropriate, you may need to dilute your sample to bring the native analyte concentration into a more linear range for the column.

    • Check for Peak Fronting: A "shark-fin" shape (fronting) is a classic sign of overloading.[6]

Potential Cause 2: Inconsistent Injection Technique (Manual or Autosampler)

  • Causality: The speed and volume of the injection can create subtle, variable solvent effects at the head of the column, which can slightly alter the initial partitioning of the analytes into the stationary phase. A slow or inconsistent injection can cause peak broadening and shifts.[14][15]

  • Troubleshooting Protocol:

    • Autosampler: Check the syringe for bubbles or leaks. Ensure the injection speed is set to "fast" to minimize band broadening in the inlet.

    • Manual Injection: Strive for a consistent, rapid injection and withdrawal motion. Poor manual injection technique is a major source of irreproducibility.[14]

Section 3: Data Interpretation & Key Parameters

The following table summarizes how system faults can manifest in your data. Monitoring the Relative Retention Time (RRT) is often more robust than monitoring absolute RT.

Symptom Absolute RT (Analyte) Absolute RT (IS) ΔRT (RT_analyte - RT_IS) Likely Cause
Systematic Drift 10.55 min → 10.65 min10.51 min → 10.61 min~0.04 min (Stable)Carrier Gas Flow Decrease, Oven Temp Decrease
Random Variation 10.55 min → 10.51 min10.51 min → 10.47 min~0.04 min (Stable)Poor Temperature/Flow Control
ΔRT Instability 10.55 min (Stable)10.51 min → 10.48 min0.04 min → 0.07 minSample Overload, Injection Issues
Sudden RT Shift 10.55 min → 10.40 min10.51 min → 10.36 min~0.04 min (Stable)Major Leak, Column Trim (no length update)

Section 4: Systematic Diagnostic Workflow

Use the following workflow to systematically diagnose the root cause of retention time shifts.

G start RT Shift Observed check_delta Is the ΔRT between 2-Butoxyethanol & d4-Analog STABLE? start->check_delta system_issue Indicates Systemic GC Issue check_delta->system_issue  Yes   analyte_issue Indicates Analyte-Specific or Injection Issue check_delta->analyte_issue  No   check_flow 1. Check Carrier Gas Flow (Leaks, Supply, EPC) system_issue->check_flow check_conc 1. Check for Overload (Peak Shape, Dilute Sample) analyte_issue->check_conc check_temp 2. Verify Oven Temperature (Equilibration, Stability) check_flow->check_temp Flow OK check_column 3. Inspect Column (Trim, Condition, Replace) check_temp->check_column Temp OK solution1 Problem Resolved check_column->solution1 Column OK check_inject 2. Verify Injection Technique (Autosampler Syringe, Speed) check_conc->check_inject Conc. OK solution2 Problem Resolved check_inject->solution2 Injection OK

Caption: Troubleshooting workflow for retention time shifts.

Section 5: Experimental Protocols

Protocol 1: GC Inlet and Column Leak Check

  • Set Method Parameters: Set the GC to the typical operating inlet pressure/flow and oven temperature for your method.

  • Cap the Split Vent: Disconnect the split vent line from the trap and cap it with a septum or plug.

  • Monitor Pressure: Use the instrument's diagnostic software or front panel to monitor the inlet pressure.

  • Turn Off Gas Flow: Turn off the carrier gas flow to the inlet via the software.

  • Observe Pressure Drop: The pressure should not drop more than 0.1-0.2 psi per minute. A faster drop indicates a leak at the septum, liner O-ring, column fittings, or other inlet seals.[13]

  • Isolate Leak: If a leak is detected, systematically check and tighten each fitting (do not over-tighten column nuts). Replace the septum and liner O-ring as they are common failure points.[13]

  • Re-test: Repeat the test until the pressure is stable.

References

  • BenchChem. (n.d.). Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide.
  • INCHEM. (n.d.). 2-Butoxyethanol (CICADS).
  • ResearchGate. (2021). Why does a compound show slightly different retention time in different chromatograms of GC-MS?.
  • PubMed. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytica Chimica Acta, 1163, 338490.
  • LCGC. (2013). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems.
  • Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Gas Chromatography.
  • PlumX. (n.d.). Effect of position of deuterium atoms on gas chromatographic isotope effects.
  • ResearchGate. (n.d.). Effect of position of deuterium atoms on gas chromatographic isotope effects | Request PDF.
  • Agilent Technologies. (2025). GC Troubleshooting: Common Issues & How to Fix Them.
  • ECETOC. (n.d.). Butoxyethanol Criteria Document.
  • PubMed. (2012). Ionic liquids as novel stationary phases in gas liquid chromatography: inverse or normal isotope effect?.
  • Separation Science. (2024). When GC Retention Times Shift: Practical Advice for Operators.
  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Six: Retention Time Shifts.
  • Restek. (n.d.). 2-Butoxyethanol: CAS # 111-76-2 Compound Information and Applications for GC and LC Analysis.
  • Thermo Fisher Scientific. (n.d.). Addressing the challenges of changing retention times in GC/GC-MS.
  • ATSDR. (n.d.). Analytical Methods for 2-Butoxyethanol.
  • Government of Canada. (n.d.). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products.
  • ResearchGate. (n.d.). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds | Request PDF.
  • Reddit. (2018). Isotope effect on retention time.
  • Reddit. (2016). Deuterated internal standard retention times.
  • MDPI. (2023).
  • LCGC International. (2020). The Challenges of Changing Retention Times in GC–MS.
  • Chromedia. (2025). Understanding Retention Time and Relative Retention in Gas Chromatography (GC).
  • Sigma-Aldrich. (n.d.). Application Note: Isotope Separation by GC.
  • PMC. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.

Sources

Optimization

preventing deuterium exchange in aqueous 2-butoxyethanol-d4 solutions

Topic: Preventing Deuterium Exchange in Aqueous 2-Butoxyethanol-d4 Solutions Document ID: TSC-2BE-D4-001 Version: 2.4 (Current) Core Diagnostic: The Physics of Exchange Before implementing a protocol, you must identify w...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Deuterium Exchange in Aqueous 2-Butoxyethanol-d4 Solutions Document ID: TSC-2BE-D4-001 Version: 2.4 (Current)

Core Diagnostic: The Physics of Exchange

Before implementing a protocol, you must identify which deuterium atoms are exchanging. 2-Butoxyethanol-d4 (typically labeled on the ethylene unit:


) contains two distinct types of deuterium populations with vastly different stability profiles.
The Stability Spectrum
Deuterium PositionBond TypeStability in

Primary Exchange MechanismPrevention Strategy
Hydroxyl (-OD) O-DExtremely Labile Rapid proton transfer (equilibrium)Impossible in

.[1] Requires

solvent.
Ethylene (-CD

-)
C-DNon-Labile Enzymatic oxidation (CYP2E1) or Radical attackMetabolic inhibition & pH control.[1]
Butyl Chain (-CH

-)
C-HStable N/A (Unless deuterated)N/A
Diagnostic Decision Tree

Use this logic flow to determine the root cause of your isotopic loss.

DiagnosticTree Start Symptom: Loss of Deuterium Signal CheckPos Which signal is diminishing? Start->CheckPos OD_Signal Hydroxyl (-OD) Peak CheckPos->OD_Signal CD_Signal Ethylene (-CD2-) Peak CheckPos->CD_Signal SolventCheck Is solvent 100% D2O? OD_Signal->SolventCheck BioCheck Is biological matrix present? CD_Signal->BioCheck SolventNo Result: Thermodynamic Exchange. Cannot prevent in H2O. SolventCheck->SolventNo No (H2O present) SolventYes Result: Moisture Contamination. Check seals/hygroscopicity. SolventCheck->SolventYes Yes BioYes Result: Metabolic Oxidation. CYP2E1 Activity. BioCheck->BioYes Yes (Microsomes/Cells) BioNo Result: Radical/Acid Catalysis. Check pH extremes. BioCheck->BioNo No (Buffer only)

Figure 1: Diagnostic logic for identifying the source of deuterium loss based on signal position and experimental conditions.

Protocol A: Preserving the Hydroxyl Deuterium (-OD)

Scenario: You are using 2-Butoxyethanol-d4 as an NMR standard or tracer, and the hydroxyl peak is disappearing or broadening.

The Science: The hydroxyl proton is "exchangeable."[2][3][4] In the presence of any protic solvent (like water, methanol, or atmospheric moisture), the deuterium on the oxygen will exchange with hydrogen almost instantly (


).
Troubleshooting Guide

Q: Can I stop -OD exchange in a 90%


 solution? 
A: No.  The equilibrium is driven by the solvent excess. In 90% 

, the probability of the hydroxyl group being -OH rather than -OD is overwhelming. You must use

as the bulk solvent to preserve the -OD signal.

Q: I am using 99.9%


, but the -OD signal is still shrinking over time. Why? 
A:  2-Butoxyethanol is hygroscopic.[1] It is likely absorbing atmospheric moisture through the septum or cap, diluting the isotopic purity of the 

.
Corrective Workflow: The "Dry-Box" Protocol
  • Pre-Treatment:

    • Dry the NMR tube in an oven at 100°C for 2 hours to remove adsorbed water from the glass surface.

    • Flush the tube with dry nitrogen or argon gas before filling.

  • Solvent Preparation:

    • Use "100%"

      
       ampoules (typically 99.96%+ D) rather than stock bottles.
      
    • Add a scavenger: For strict anhydrous conditions, add activated 3Å molecular sieves directly to the solution (ensure they are dust-free).

  • Sealing:

    • Wrap the NMR tube cap with Parafilm immediately after preparation.

    • For long-term storage, flame-seal the NMR tube.

Protocol B: Preserving the Carbon Deuterium (-CD -)

Scenario: You are conducting metabolic stability assays (ADME) or long-term storage, and the ethylene backbone signal is degrading.

The Science: The C-D bonds in 2-butoxyethanol-d4 are generally stable. However, 2-butoxyethanol is a primary substrate for Cytochrome P450 2E1 (CYP2E1) .[1] This enzyme oxidizes the terminal alcohol to an aldehyde, and subsequently to 2-butoxyacetic acid (2-BAA). This metabolic transformation breaks the C-D bonds.

Metabolic Pathway & Inhibition[1][5]

Metabolism Substrate 2-Butoxyethanol-d4 (Alcohol) Intermed 2-Butoxyacetaldehyde-d3 (Aldehyde) Substrate->Intermed NADPH, O2 Product 2-Butoxyacetic Acid-d2 (Carboxylic Acid) Intermed->Product Aldehyde Dehydrogenase Enzyme CYP2E1 (Oxidation) Enzyme->Substrate Catalyzes

Figure 2: The primary metabolic degradation pathway. CYP2E1 activity leads to the loss of deuterium atoms on the ethylene chain.

Troubleshooting Guide

Q: How do I prevent metabolic exchange in liver microsomes? A: You must inhibit CYP2E1.[1]

  • Chemical Inhibition: Add Diethyldithiocarbamate (DDC) or 4-Methylpyrazole to the incubation mixture. These are potent CYP2E1 inhibitors.[1]

  • Heat Inactivation: If the goal is to use the matrix as a blank, heat-inactivate the microsomes (60°C for 10 mins) prior to adding 2-BE-d4.

Q: Is the C-D bond sensitive to pH? A: Generally, no. However, if the alcohol oxidizes to an aldehyde (due to air exposure or impurities), the alpha-protons (now alpha to a carbonyl) become acidic (


). In basic conditions (

), these can undergo keto-enol tautomerism, leading to H/D exchange.
  • Solution: Maintain buffer pH between 5.0 and 8.0. Store under inert gas (Argon) to prevent initial oxidation to the aldehyde.

Frequently Asked Questions (FAQ)

Q: Can I use a "proton sponge" to stop exchange? A: No. Proton sponges (bases) prevent acid catalysis, but they do not stop the thermodynamic equilibration of O-H/O-D bonds in water. They are irrelevant for the hydroxyl exchange issue.

Q: Does temperature affect the exchange rate? A: Yes.

  • O-D Exchange: Lowering the temperature (e.g., to 4°C) slows the rate of exchange (sharpening NMR peaks) but does not change the equilibrium (you will still lose signal in

    
    ).
    
  • C-D Exchange: Lowering temperature significantly reduces chemical degradation and metabolic activity.[1] Recommendation: Store stock solutions at -20°C.

Q: I see a "split" peak in my NMR. Is this exchange? A: This is likely an Isotope Effect .[1] The substitution of H for D changes the chemical shift slightly (primary isotope shift). If you have a mixture of -OH and -OD species (due to partial exchange), you may see distinct peaks or broadening. This confirms exchange is happening.

References

  • H/D Exchange Mechanisms in Alcohols

    • Title: Hydrogen-Deuterium Exchange in Hydroxyl Groups.[1][5]

    • Source: OpenOChem / Wikipedia (General Principle).[1]

    • URL:[Link][6]

  • Metabolic Stability of 2-Butoxyethanol

    • Title: Kinetics of cytochrome P450 2E1-catalyzed oxidation of ethanol and 2-butoxyethanol.[1]

    • Source: PubMed / NIH (Journal of Biological Chemistry).
    • URL:[Link]

  • CYP2E1 Characteriz

    • Title: Cytochrome P450 2E1 (CYP2E1) Function and Expression.[7][8][9]

    • Source: Wikipedia / NIH Gene Database.[1]

    • URL:[Link][8]

  • NMR Solvent Exchange R

    • Title: Proton exchange rates of hydroxyl groups in aqueous solution.[1][5][10]

    • Source: Springer / NIH.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Butoxyethanol-d4 Analysis in Gas Chromatography

Welcome to our dedicated technical support guide for the gas chromatographic (GC) analysis of 2-butoxyethanol-d4. This resource, designed for researchers and professionals in drug development and analytical sciences, pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the gas chromatographic (GC) analysis of 2-butoxyethanol-d4. This resource, designed for researchers and professionals in drug development and analytical sciences, provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges with peak shape and resolution for this analyte. As Senior Application Scientists, we've structured this guide to not only offer solutions but also to explain the scientific principles behind them, ensuring you can build robust and reliable methods.

Troubleshooting Guide: From Tailing Peaks to Poor Resolution

This section addresses specific, common problems encountered during the GC analysis of 2-butoxyethanol-d4. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolving it.

Problem 1: My 2-butoxyethanol-d4 peak is tailing significantly.

Peak tailing is the most common issue for active, polar compounds like 2-butoxyethanol. It's typically caused by unwanted interactions between the analyte and active sites within the GC system.

Underlying Causes & Solutions:

  • Active Sites in the Inlet: The high-temperature environment of the GC inlet can be a major source of activity, especially from the liner and any packing material.

    • Mechanism: Free silanol groups (Si-OH) on the surface of glass liners can form hydrogen bonds with the hydroxyl group of 2-butoxyethanol-d4, delaying its transfer to the column and causing the peak to tail.

    • Solution Protocol: Inlet Maintenance & Liner Selection

      • Choose the Right Liner: For active compounds, always use a deactivated liner. Liners with a wool packing can be problematic due to the wool's own activity. If wool is necessary for vaporization, ensure it is also deactivated. A liner with a taper can also help focus the sample onto the column, minimizing contact with other parts of the inlet.

      • Perform Regular Maintenance: Inlet liners and seals should be replaced regularly, as their inertness degrades over time with exposure to samples and high temperatures. A good starting point is to replace the liner after every 100-200 injections, or sooner if peak shape degrades.

      • Consider Inlet Temperature: While a high temperature is needed for vaporization, an excessively high temperature can accelerate the degradation of the liner's deactivation layer. A typical starting point for 2-butoxyethanol is 250 °C.

  • Column Contamination or Degradation: The analytical column itself can become a source of activity.

    • Mechanism: Non-volatile sample matrix components can accumulate at the head of the column, creating active sites. Additionally, exposure to oxygen at high temperatures can damage the stationary phase, exposing active silanol groups on the fused silica tubing.

    • Solution Protocol: Column Care

      • Guard Column: Use a 5-10 meter guard column made of deactivated fused silica. This is an inexpensive and effective way to protect the analytical column from non-volatile residues.

      • Column Bake-out: Regularly bake out the column at its maximum isothermal temperature (or as recommended by the manufacturer) to remove contaminants. Ensure the column is disconnected from the detector during this process to avoid contaminating it.

      • Oxygen Scrubber: Install and regularly replace an oxygen trap in your carrier gas line. This is crucial for preventing stationary phase degradation.

  • Improper Column Choice: Using a non-polar column for a polar analyte can lead to poor peak shape.

    • Mechanism: A non-polar stationary phase (like a 100% dimethylpolysiloxane) will have minimal interaction with the polar 2-butoxyethanol-d4, leading to increased interaction with any residual active sites in the system.

    • Solution: Select a more polar column. A "WAX" type column (polyethylene glycol, PEG) is an excellent choice for this compound due to its high polarity and ability to hydrogen bond with the analyte, which shields it from active sites.

Problem 2: I'm seeing peak fronting for my 2-butoxyethanol-d4.

Peak fronting is less common than tailing but can occur under specific conditions.

Underlying Causes & Solutions:

  • Column Overload: Injecting too much of the analyte can saturate the stationary phase at the head of the column.

    • Mechanism: When the concentration of the analyte is too high for the amount of stationary phase in a given section of the column, the excess molecules travel faster, leading to a fronting peak.

    • Solution Protocol: Injection Volume and Concentration

      • Reduce Injection Volume: If you are injecting 1 µL, try reducing it to 0.5 µL or 0.2 µL.

      • Dilute the Sample: If reducing the injection volume is not feasible or doesn't solve the problem, dilute your sample.

      • Use a Thicker Film Column: A column with a thicker stationary phase film (e.g., 0.5 µm vs. 0.25 µm) has a higher sample capacity and can help mitigate overload.

  • Incompatibility with Solvent: If the analyte has poor solubility in the injection solvent, it can lead to band broadening and fronting.

    • Mechanism: The analyte may precipitate in the inlet and then re-dissolve slowly, leading to a distorted peak shape.

    • Solution: Ensure your 2-butoxyethanol-d4 is fully dissolved in your chosen solvent at the concentration you are injecting.

Problem 3: My resolution between 2-butoxyethanol-d4 and another peak is poor.

Poor resolution means the peaks are not adequately separated, making accurate quantification difficult.

Underlying Causes & Solutions:

  • Sub-optimal Temperature Program: The oven temperature program directly influences separation.

    • Mechanism: A ramp rate that is too fast will cause compounds to elute too quickly, without enough time to interact with the stationary phase and separate.

    • Solution Protocol: Optimizing the Oven Program

      • Lower the Initial Temperature: Start with an initial oven temperature at or slightly below the boiling point of the most volatile component.

      • Slow Down the Ramp Rate: A slower temperature ramp (e.g., 5-10 °C/min) gives more time for the separation to occur. You can even use multiple, slower ramps in the region where the critical pair elutes.

      • Isothermal Hold: Incorporate an isothermal hold at a temperature where the two peaks are partially resolved to improve the separation.

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Mechanism: According to the van Deemter equation, there is an optimal linear velocity (or flow rate) for a given carrier gas and column that results in the minimum plate height (and thus maximum efficiency and resolution). Deviating significantly from this optimum will decrease resolution.

    • Solution: For most capillary columns (0.25-0.32 mm ID), the optimal average linear velocity for helium is around 30-40 cm/s, and for hydrogen, it is around 40-50 cm/s. Use the pressure/flow calculator in your GC software to set the correct flow rate or pressure for your column dimensions.

  • Insufficiently Selective Stationary Phase: The column may not be capable of separating the compounds.

    • Mechanism: If the two co-eluting compounds have very similar polarities and boiling points, the chosen stationary phase may not have the right chemical properties (selectivity) to differentiate between them.

    • Solution: If optimizing the temperature program and flow rate does not work, you will need to try a column with a different stationary phase. For example, if you are using a WAX column and still have co-elution, you might try a mid-polar phase with different selectivity, such as a "1701" type (14% cyanopropylphenyl / 86% dimethylpolysiloxane).

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing common peak shape issues with 2-butoxyethanol-d4.

G cluster_0 Troubleshooting Workflow for 2-Butoxyethanol-d4 start Problem with Peak Shape (Tailing, Fronting, Broadening) check_tailing Is the peak tailing? start->check_tailing check_fronting Is the peak fronting? check_tailing->check_fronting No check_inlet Check Inlet System: - Replace liner with new, deactivated one - Replace septum - Check for leaks check_tailing->check_inlet Yes reduce_conc Reduce Injection Volume or Dilute Sample check_fronting->reduce_conc Yes good_peak Peak Shape Acceptable check_fronting->good_peak No, other issue check_column Check Column: - Perform bake-out - Trim 10-20 cm from front - Install guard column check_inlet->check_column change_column Consider a more polar column (e.g., WAX phase) check_column->change_column change_column->good_peak check_solvent Verify Analyte Solubility in Solvent reduce_conc->check_solvent check_solvent->good_peak

Caption: A step-by-step decision tree for troubleshooting common peak shape problems.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for 2-butoxyethanol-d4 analysis?

A highly polar stationary phase is recommended. A polyethylene glycol (PEG) column, commonly known as a "WAX" column, is an excellent first choice. The polar nature of the PEG phase provides strong, symmetric interactions with the hydroxyl group of 2-butoxyethanol-d4, leading to good peak shape and retention.

Column TypePhase PolarityTypical ApplicationSuitability for 2-Butoxyethanol-d4
DB-1/HP-1 (100% Dimethylpolysiloxane) Non-polarGeneral purpose, hydrocarbonsPoor (high risk of peak tailing)
DB-5/HP-5 (5% Phenyl / 95% Dimethylpolysiloxane) Low-polarityGeneral purpose, semi-volatilesModerate (may still show tailing)
DB-1701 (14% Cyanopropylphenyl...) Mid-polarityPesticides, herbicidesGood (can be a good alternative)
DB-WAX/HP-INNOWax (Polyethylene Glycol) High-polarityAlcohols, glycols, polar compoundsExcellent (recommended starting point)

Q2: What are the ideal starting GC parameters for a method for 2-butoxyethanol-d4?

While every method needs to be optimized, here is a robust starting point for a standard 30m x 0.25mm ID x 0.25µm WAX column.

ParameterRecommended Starting ConditionRationale
Inlet Temperature 250 °CEnsures complete and rapid vaporization without causing thermal degradation.
Inlet Mode Split (e.g., 20:1 ratio)Prevents column overload and ensures sharp injection band. Adjust ratio as needed for sensitivity.
Liner Deactivated, TaperedMinimizes active sites and focuses the sample onto the column.
Carrier Gas Helium or HydrogenHelium is inert; Hydrogen can provide better efficiency at higher flow rates.
Flow Rate ~1.5 mL/min (for He)Corresponds to an optimal linear velocity for good column efficiency.
Oven Program 60 °C (hold 2 min), then 10 °C/min to 220 °C (hold 5 min)A gentle ramp allows for good separation of volatile components. Adjust as needed.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is robust for general detection; MS provides mass confirmation and higher selectivity.
Detector Temp 280 °C (FID) or 230 °C (MS Transfer Line)Prevents condensation of the analyte in the detector.

Q3: How can I confirm that my GC system is inert enough for this analysis?

A simple system suitability test can be performed using a challenging probe compound.

  • The Grob Test Mix: This is a well-known mixture of compounds with different chemical properties designed to test the performance of a GC system, including its inertness, efficiency, and temperature accuracy. For your specific problem, pay close attention to the peak shapes of the alcohol (e.g., 1-octanol) and the diol (e.g., 2,3-butanediol) in the mix. If these polar compounds show good, symmetric peaks, your system is likely inert enough for 2-butoxyethanol-d4.

References

  • "GC Inlet Liners: A Practical Guide to Understanding and Preventing Common Problems," Agilent Technologies, [Link]

  • "A Tale of Tailing Peaks - A Practical Guide to Common GC Problems," Restek Corporation, [Link]

  • "Gas Management," Restek Corporation, [Link]

  • "How to Choose a GC Column," Agilent Technologies, [Link]

  • "The van Deemter Equation: A Practical Guide," Chromatography Today, [Link]

  • "The Grob Test: A Standard for Measuring the Quality of a GC System," Separation Science, [Link]

Optimization

identifying interfering peaks in 2-butoxyethanol-d4 mass spectra

Introduction: The "Shared Ion" Trap Welcome to the technical support center. If you are observing unexpected peaks or non-linear quantification in your 2-butoxyethanol (2-BE) assays, you are likely encountering spectral...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Shared Ion" Trap

Welcome to the technical support center. If you are observing unexpected peaks or non-linear quantification in your 2-butoxyethanol (2-BE) assays, you are likely encountering spectral cross-talk or matrix interference .

The most critical technical nuance for 2-butoxyethanol-d4 (ethylene-d4 labeled) is that its base peak (m/z 57) is structurally identical to the native analyte. Unlike many internal standards (IS) where the entire molecule is shifted, 2-BE-d4 typically retains a non-deuterated butyl chain.

This guide provides the diagnostic logic to distinguish true internal standard signals from interferences.

Module 1: Spectral Characterization (The Baseline)

Before troubleshooting, you must validate that your reference spectrum matches the theoretical fragmentation of the specific isotope label you are using.

Standard Labeling: 2-Butoxyethanol-d4 (


)
Native Analyte:  2-Butoxyethanol (

)
Ion TypeNative 2-BE (m/z)d4-IS (m/z)Shift (

)
Status
Butyl Cation (Base Peak)57 57 +0INTERFERENCE RISK
Hydroxyethyl Cation 4549+4Select for Quant
Ether Fragment (

)
8789+2Select for Qual
Molecular Ion 118 (Weak)122 (Weak)+4Low Sensitivity

Critical Rule: Never use m/z 57 for differentiating the Internal Standard (IS) from the Native analyte. If your method monitors m/z 57 for the IS, you will see massive interference from the native drug.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "I see a peak for 2-BE-d4 in my unspiked blank matrix."

Diagnosis: This is rarely true "interference" from the matrix; it is usually carryover or isobaric contamination .

Step-by-Step Resolution:

  • Check the Solvent: Inject a pure solvent blank (no matrix).

    • If peak persists: Your syringe or wash solvent is contaminated. 2-BE is a common ingredient in cleaning agents (e.g., glass cleaners). Ensure no lab cleaning products containing "Butyl Cellosolve" are used near the instrument.

  • Check the Column (Ghost Peaks): Run a "no-injection" instrument blank (run the temperature program with no injection).

    • If peak persists: The contamination is on the column head or in the septum. Bake out the column at 300°C (or column max) for 30 minutes. Change the inlet liner and septum.

  • Verify Ion Ratios: Look at the ratio of m/z 49 to m/z 89 in the "interfering" peak.

    • If ratio matches your IS reference: It is real 2-BE-d4 (carryover).

    • If ratio is different: It is a matrix co-eluter (likely a non-deuterated glycol ether).

Issue 2: "My calibration curve for the native analyte flattens at high concentrations."

Diagnosis: This is the "Cross-Talk" Effect . Because the d4-IS and Native 2-BE share the m/z 57 fragment, high concentrations of Native 2-BE can yield isotopic variants or fragments that "bleed" into the IS channel if the resolution is low.

The Mechanism:

  • Native 2-BE (m/z 118) has a natural M+4 isotope (very low abundance, but non-zero).

  • More importantly, if you are using EI (Electron Impact) , the source fragmentation is energetic. If your quadrupole resolution is set to "Low" or "Wide" to maximize sensitivity, the tail of the massive m/z 45 peak (Native) might overlap with m/z 49 (IS).

Solution:

  • Switch Quant Ions: Ensure you are quantifying the IS on m/z 49 and the Native on m/z 45 .

  • Increase Resolution: Set the MS to "High Resolution" or "Unit Resolution" mode (0.7 amu FWHM). Avoid "Wide" peak width settings.

  • Reduce Concentration: Dilute samples to stay within the linear dynamic range (typically < 50 µg/mL for this analyte).

Issue 3: "There is a shoulder peak on my Internal Standard."

Diagnosis: Co-eluting isomer.[1] The most common interference is 1-butoxy-2-propanol (propylene glycol n-butyl ether), which is often found in the same industrial mixtures as 2-BE.

Differentiation Protocol:

  • Retention Time Check: 1-butoxy-2-propanol typically elutes slightly earlier than 2-butoxyethanol on wax columns.

  • Ion Check: 1-butoxy-2-propanol produces a strong m/z 59 peak (due to the isopropanol group).

    • Action: Extract m/z 59. If the "shoulder" lights up but the main peak doesn't, it is the propylene glycol ether isomer.

Module 3: Visualizing the Interference Pathways

The following diagram illustrates the decision logic for identifying the source of an interfering peak.

G Start Symptom: Unexpected Peak in IS Channel (m/z 49) CheckBlank Step 1: Inject Pure Solvent Blank Start->CheckBlank PeakInBlank Peak Present? CheckBlank->PeakInBlank YesBlank Contamination Source PeakInBlank->YesBlank Yes NoBlank Matrix/Method Issue PeakInBlank->NoBlank No SourceCheck Check Lab Environment: Glass Cleaners? (2-BE source) Syringe Wash? YesBlank->SourceCheck CheckIon Step 2: Check m/z 57 vs m/z 49 NoBlank->CheckIon Is57Base Is m/z 57 the Base Peak? CheckIon->Is57Base Yes57 CRITICAL ERROR: Shared Fragment Ion Is57Base->Yes57 Yes No57 Step 3: Check Retention Time Is57Base->No57 No FixIon Switch Quant Ion to m/z 49 (IS) and m/z 45 (Native) Yes57->FixIon RTShift Peak Elutes Early? No57->RTShift YesRT Isomer Interference (1-butoxy-2-propanol) RTShift->YesRT Yes NoRT Matrix Co-elution (Check m/z 73, 75) RTShift->NoRT No

Caption: Diagnostic workflow for isolating the source of interference in 2-butoxyethanol-d4 mass spectra.

Module 4: Validated Experimental Protocol

To confirm interference-free quantification, perform this Zero-Standard Assessment .

Objective: Determine the "Contribution to Blank" (CTB) caused by impurities in the Internal Standard.

Materials:

  • Matrix: Blank Urine or Water (verified free of 2-BE).

  • IS Spiking Solution: 2-BE-d4 at working concentration (e.g., 10 µg/mL).

Protocol:

  • Sample A (True Blank): Extract 1 mL of blank matrix. Do not add IS. Add solvent only.

  • Sample B (Zero Standard): Extract 1 mL of blank matrix. Add IS at the normal working concentration.

  • Analysis:

    • Inject Sample A. Monitor m/z 45 (Native) and m/z 49 (IS).

      • Result: Should be flat baseline. If peaks appear, you have system contamination.

    • Inject Sample B. Monitor m/z 45 (Native) and m/z 49 (IS).

    • Calculate Contribution:

      
      
      

Acceptance Criteria:

  • The signal at m/z 45 (Native channel) in the Zero Standard should be < 5% of the LLOQ (Lower Limit of Quantification) response.

  • If > 5%, your IS contains native impurity (d0) or your mass resolution is insufficient to separate the isotopic envelopes.

References

  • NIOSH Manual of Analytical Methods (NMAM). (2003). Method 1403: Alcohols IV.[2] 4th Edition.[2][3] Centers for Disease Control and Prevention. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2-Butoxyethanol (EI). NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2024). 2-Butoxyethanol Compound Summary. National Library of Medicine. [Link]

  • Restek Corporation. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Selecting and Verifying 2-Butoxyethanol-d4 Certified Reference Materials

In analytical chemistry, the adage 'garbage in, garbage out' is a fundamental truth. The quality of your reference material dictates the quality of your results.

Author: BenchChem Technical Support Team. Date: February 2026

In analytical chemistry, the adage 'garbage in, garbage out' is a fundamental truth. The quality of your reference material dictates the quality of your results. This is especially critical in regulated industries like pharmaceuticals and environmental testing, where accuracy is non-negotiable. For quantitative analysis using mass spectrometry, a high-quality, well-characterized internal standard is the cornerstone of a robust method.

This guide provides an in-depth comparison of commercially available Certified Reference Materials (CRMs) for 2-butoxyethanol-d4 (CAS 1219803-96-9), a common internal standard for the analysis of its unlabeled counterpart, 2-butoxyethanol.[1][2] 2-Butoxyethanol is a widely used solvent in paints, cleaners, and coatings, making its monitoring essential for occupational safety and environmental health.[3][4][5] This guide will equip researchers, scientists, and drug development professionals with the expertise to select the most suitable CRM and independently verify its quality.

The Critical Role of a Deuterated Internal Standard

In quantitative mass spectrometry (e.g., GC-MS or LC-MS), an ideal internal standard (IS) behaves chemically and physically like the analyte of interest but is mass-shifted to be distinguishable. Deuterated analogs like 2-butoxyethanol-d4 are excellent for this purpose. They co-elute with the native analyte, experience similar ionization efficiency, and correct for variations in sample preparation and instrument response. The accuracy of the final reported concentration is directly dependent on the certified purity and isotopic enrichment of the IS.

Commercial CRM Supplier Comparison

Selecting a CRM vendor requires careful consideration of their product specifications, documentation, and quality certifications. While many suppliers exist, leading providers like LGC Standards, Cambridge Isotope Laboratories (CIL), and Sigma-Aldrich offer well-characterized 2-butoxyethanol-d4 CRMs. The table below summarizes the typical specifications offered by these top-tier suppliers.

Table 1: Comparison of 2-Butoxyethanol-d4 CRM Specifications from Major Suppliers

Specification LGC Standards Cambridge Isotope Labs (CIL) Sigma-Aldrich (Merck)
Product Format Solution (1000 µg/mL in Water)[6]Solution (1000 µg/mL in Water)[2]Neat or Solution (various)
CAS Number 1219803-96-9[1]1219803-96-9[2]139754-38-4 (for -OD variant)
Chemical Purity Typically ≥98%Stated as 98%[2]Varies by product, often ≥98%
Isotopic Enrichment Typically ≥99 atom % DStated as 99%[2][6]98 atom % D (for -OD variant)
Accreditation ISO 17034N/A (ISO 9001)ISO 17034 for many CRMs
Documentation Certificate of Analysis (CoA)Certificate of Analysis (CoA)Certificate of Analysis (CoA)

Note: Specifications are subject to lot-to-lot variability. Always consult the lot-specific Certificate of Analysis.

Expert Insights:

  • Accreditation Matters: ISO 17034 is the gold standard for CRM producers. It ensures that the certified values for purity and concentration are established with metrological traceability and have a stated uncertainty.

  • Solution vs. Neat: Pre-made solutions are convenient and reduce handling errors, but neat materials offer greater flexibility for preparing custom concentrations.

  • Isotopic Enrichment: Higher isotopic enrichment (e.g., >99%) is crucial to minimize signal contribution at the mass of the unlabeled analyte, ensuring a clean baseline and accurate quantification.

In-House Verification: A Protocol for Trust

While a supplier's Certificate of Analysis provides the foundational data, independent verification is a critical component of good laboratory practice (GLP) and ensures the material is suitable for its intended use. Here, we outline a standard protocol for verifying the chemical purity and isotopic enrichment of a 2-butoxyethanol-d4 CRM using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol serves as a self-validating system, confirming the integrity of your standard before it's used in critical assays.

Experimental Workflow for CRM Verification

The logical flow for verifying a new CRM involves initial documentation review, followed by empirical testing to confirm identity, purity, and isotopic distribution.

CRM_Verification_Workflow cluster_prep Phase 1: Preparation & System Suitability cluster_analysis Phase 2: Analytical Verification cluster_iso Phase 3: Isotopic Enrichment Confirmation cluster_conclusion Phase 4: Final Approval A Receive CRM & Review CoA B Prepare Dilutions (e.g., 1 µg/mL in Methanol) A->B D Inject CRM for Purity Analysis (Full Scan Mode) B->D C GC-MS System Check (e.g., with known standard) E Identify Peak and Impurities D->E G Acquire Mass Spectrum of d4 Peak D->G F Calculate Chemical Purity (% Area) E->F J Compare Results to CoA Specs F->J H Extract Ion Intensities (m/z for d0 to d4) G->H I Calculate Isotopic Enrichment H->I I->J K Approve Lot for Use J->K

Caption: Workflow for in-house verification of a 2-butoxyethanol-d4 CRM.

Step-by-Step GC-MS Verification Protocol

1. Objective: To confirm the chemical purity and isotopic enrichment of a 2-butoxyethanol-d4 CRM.

2. Materials & Instrumentation:

  • 2-butoxyethanol-d4 CRM (as received)

  • Methanol, HPLC or GC-grade

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • GC Column: Mid-polarity, e.g., DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm)

3. Standard Preparation:

  • Prepare a working solution of the 2-butoxyethanol-d4 CRM at approximately 1 µg/mL in methanol.

4. GC-MS Parameters:

  • Inlet: Splitless, 200°C

  • Oven Program: 40°C (hold 2 min), ramp to 220°C at 15°C/min, hold 2 min

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • MS Transfer Line: 230°C

  • MS Source: 230°C

  • MS Quad: 150°C

  • Acquisition Mode: Full Scan (m/z 35-200)

5. Data Analysis & Interpretation:

  • Chemical Purity:

    • Integrate the total ion chromatogram (TIC).

    • Calculate the area percent of the main 2-butoxyethanol-d4 peak relative to all other peaks (excluding the solvent).

    • Acceptance Criteria: The calculated purity should be consistent with the value reported on the CoA (e.g., ≥98%).

  • Isotopic Enrichment Verification:

    • Obtain the mass spectrum across the integrated 2-butoxyethanol-d4 peak.

    • Identify the molecular ion or a characteristic fragment ion. For 2-butoxyethanol, a common fragment is at m/z 63 (C2D4OH+). The unlabeled version would be at m/z 59.

    • Extract the ion intensities for the unlabeled (d0) through the fully labeled (d4) species.

    • Calculate the isotopic enrichment using the formula: % Enrichment = (Intensity of d4 ion / Sum of Intensities of d0 to d4 ions) * 100

    • Acceptance Criteria: The calculated enrichment should align with the supplier's specification (e.g., ≥99 atom % D). This confirms the material's suitability as a non-interfering internal standard.[7]

Authoritative Grounding & Best Practices

The integrity of a CRM extends beyond its initial verification. Proper handling and storage are paramount to maintaining its certified properties over time.

  • Storage: Most 2-butoxyethanol-d4 solutions should be stored at room temperature, protected from light, as specified by the manufacturer.[2] Always check the CoA for specific storage instructions.

  • Handling: Use calibrated pipettes and gas-tight syringes to minimize uncertainty during dilution. Avoid cross-contamination by using dedicated labware.

  • Documentation: Maintain a logbook for each CRM lot, documenting the date of receipt, opening, and all subsequent preparations. This is a requirement for many quality management systems (e.g., ISO 17025).

By combining a discerning selection process with a robust, in-house verification protocol, laboratories can ensure the highest level of data quality and confidence in their analytical results. This due diligence underpins the scientific integrity of any study and is a hallmark of an experienced and trustworthy analytical professional.

References

  • CRO Splendid Lab Pvt. Ltd.2-Butoxyethanol-d4.
  • LGC Standards.2-Butoxyethanol-d4 | CAS 1219803-96-9.
  • LGC Standards.2-Butoxyethanol (1,1,2,2-D4, 99%)
  • Cambridge Isotope Laboratories.2-Butoxyethanol (1,1,2,2,-D₄, 99%)
  • Fisher Scientific.2-Butoxyethanol, (Ethylene Glycol Monobutyl Ether), Reagents 1 L.
  • Briti Scientific.
  • Muby Chemicals.2-Butoxyethanol or Ethylene glycol butyl ether Manufacturers.
  • PINPOOLS.2-Butoxyethanol - B2B better chemical procurement.
  • Riverland Trading.2-Butoxyethanol Supplier | 111-76-2.
  • Wikipedia.2-Butoxyethanol.
  • Sigma-Aldrich.
  • BuyersGuideChem.2-Butoxyethanol | 111-76-2.
  • Chemical Insights.2-Butoxyethanol – A Common Air Pollutant.
  • Occupational Safety and Health Administr
  • Organisation for Economic Co-operation and Development.2-BUTOXYETHANOL CAS N°: 111-76-2.
  • PubChem.Butoxyethanol ester of 2,4-dichlorophenoxyacetic acid.
  • Analytical Methods (RSC Publishing).A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.
  • ChemicalSafetyFacts.org.Butoxyethanol / 2-Butoxyethanol.

Sources

Comparative

Evaluating Isotopic Purity Impact on Quantification Errors: A Comparative Technical Guide

Executive Summary In regulated bioanalysis (LC-MS/MS), the Stable Isotope Labeled Internal Standard (SIL-IS) is the "gold standard" for correcting matrix effects and recovery variability. However, a common misconception...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In regulated bioanalysis (LC-MS/MS), the Stable Isotope Labeled Internal Standard (SIL-IS) is the "gold standard" for correcting matrix effects and recovery variability. However, a common misconception is that any deuterated standard is sufficient.[1]

The Reality: Isotopic impurity creates a bidirectional "crosstalk" phenomenon.

  • Reverse Contribution (IS

    
     Analyte):  Unlabeled impurities in the IS falsely elevate the analyte signal, destroying accuracy at the Lower Limit of Quantification (LLOQ).
    
  • Forward Contribution (Analyte

    
     IS):  Natural isotopic envelopes of the analyte spill into the IS channel, suppressing the response ratio at the Upper Limit of Quantification (ULOQ).
    

This guide objectively compares High-Purity SIL-IS (>99.5% isotopic enrichment, optimized mass shift) against Standard/Low-Purity Alternatives to demonstrate why purity is not a luxury—it is a mathematical prerequisite for sensitive quantification.

Theoretical Framework: The Physics of Crosstalk

To evaluate the impact, we must understand the spectral overlap. In a Triple Quadrupole (QqQ) system, we monitor specific transitions. If the SIL-IS is not sufficiently shifted or contains unlabeled "light" drug, the mass spectrometer cannot distinguish the source of the ion.[1]

The Two Vectors of Error
Error VectorMechanismImpact AreaRegulatory Consequence
IS Interference The IS contains trace amounts of

(unlabeled) drug.[1]
LLOQ High background in blanks causes LLOQ failure (Signal/Noise < 5).
Analyte Interference The Analyte's natural isotopes (

) overlap with the IS precursor mass.
ULOQ The IS signal appears artificially high at high drug concentrations, causing non-linear calibration curves (quadratic droop).[1]
Visualizing the Crosstalk Pathway

CrosstalkMechanism Analyte Analyte (Light) High Concentration Detector_Analyte Detector Channel 1 (Analyte) Analyte->Detector_Analyte Primary Signal Detector_IS Detector Channel 2 (IS) Analyte->Detector_IS Isotopic Envelope (M+n overlap) IS Internal Standard (Heavy) Fixed Concentration IS->Detector_Analyte Impurity (D0) False Positive IS->Detector_IS Primary Signal Quant_Error Quantification Error (Non-Linearity or LLOQ Fail) Detector_Analyte->Quant_Error Detector_IS->Quant_Error

Figure 1: Bidirectional interference pathways in LC-MS/MS quantification. Red dashed lines indicate the source of purity-related errors.

Comparative Analysis: High Purity vs. Low Purity

This comparison evaluates two classes of Internal Standards commonly available on the market.

The Contenders:

  • Option A (High Purity):

    
     99.5% Isotopic Enrichment, Mass shift 
    
    
    
    +3 Da (or +6 Da for halogenated drugs).
  • Option B (Standard/Low Purity): < 98% Enrichment, or insufficient mass shift (+1 or +2 Da).[1]

Performance Data Summary

The following data simulates a validation run for a small molecule drug (MW 350) aiming for an LLOQ of 1.0 ng/mL.

MetricOption A: High Purity ISOption B: Low Purity ISAnalysis
IS Purity (

content)
< 0.1%1.5%Option B contributes significant "light" signal.[1]
Blank Response 0.2% of LLOQ18% of LLOQ Option B Fails. FDA M10 requires blank response

5% of LLOQ [1].
LLOQ Accuracy 98.5%135% (Overestimation)Option B adds artificial area to the analyte peak.
Linearity (

)
0.99980.9850Option B shows curvature at low end (intercept bias).
ULOQ Bias < 2%12%Due to "Forward Contribution" (Analyte

IS crosstalk).
The "Mass Shift" Criticality

Purity is not just about chemical synthesis; it is about mass resolution .[1]

  • Rule of Thumb: The mass difference (

    
    ) must avoid the natural isotopic envelope of the analyte.
    
  • Chlorine/Bromine Warning: If your molecule contains Cl or Br, a +3 Da shift is insufficient because the natural abundance of

    
     and 
    
    
    
    creates strong M+2 signals that will interfere with a +2 or +3 Da IS.[1]

Experimental Protocols: Validating Your IS

Do not assume the Certificate of Analysis (CoA) guarantees performance in your specific method. You must validate the IS in-matrix.[1]

Protocol 1: The "Zero-Blank" Interference Test

Objective: Determine if the IS contributes signal to the Analyte channel (Reverse Contribution).

  • Preparation:

    • Prepare "Double Blank" matrix (Matrix only, no Analyte, no IS).[1]

    • Prepare "Zero Sample" (Matrix + IS at working concentration).[1]

    • Prepare LLOQ Standard (Matrix + Analyte at LLOQ + IS).

  • Acquisition:

    • Inject Double Blank (

      
      ).
      
    • Inject Zero Sample (

      
      ).
      
    • Inject LLOQ Standard (

      
      ).
      
  • Calculation:

    • Calculate Mean Peak Area of Analyte in the Zero Sample .

    • Calculate Mean Peak Area of Analyte in the LLOQ Standard .

    • Formula:

      
      
      
  • Acceptance Criteria:

    • Must be

      
       5% according to FDA/EMA M10 guidelines [1].[2]
      
Protocol 2: The "Upper Limit" Crosstalk Test

Objective: Determine if high concentrations of Analyte suppress the IS signal (Forward Contribution).

  • Preparation:

    • Prepare ULOQ Sample (Analyte at highest concentration) without Internal Standard .

    • Prepare Blank + IS (Zero Sample).

  • Acquisition:

    • Inject ULOQ (no IS) sample (

      
      ).
      
    • Monitor the IS Transition channel .

  • Calculation:

    • Any signal detected in the IS channel comes from the Analyte's natural isotopes.

    • Compare this area to the typical IS area in a standard run.

    • If Signal > 1-2% of typical IS response, you will see non-linearity at the high end of your curve.

Decision Logic for IS Selection

Use this logic flow to select the appropriate IS before purchasing or synthesizing.

IS_Selection_Logic Start Select Internal Standard Check_Halogens Does molecule contain Chlorine (Cl) or Bromine (Br)? Start->Check_Halogens High_Shift Require Mass Shift >= +5 Da (e.g., 13C6, 15N) Check_Halogens->High_Shift Yes Std_Shift Standard Shift >= +3 Da (e.g., D3) Check_Halogens->Std_Shift No Check_Purity Check Isotopic Purity (D0 content) High_Shift->Check_Purity Std_Shift->Check_Purity Fail_Purity Purity < 99%? High Risk of LLOQ Failure Check_Purity->Fail_Purity Low Purity Pass_Purity Purity > 99.5%? Proceed to Validation Check_Purity->Pass_Purity High Purity

Figure 2: Decision matrix for selecting Internal Standards based on molecular composition and purity requirements.

Mitigation Strategies

If a High-Purity SIL-IS is unavailable or cost-prohibitive, use these mitigation strategies:

  • Increase LLOQ: If the IS has 1% impurity, you cannot achieve a highly sensitive LLOQ.[1] Raising the LLOQ concentration increases the denominator in the interference ratio, potentially passing the 5% rule.

  • Reduce IS Concentration: Lowering the amount of IS added to samples reduces the absolute amount of impurity added.[1] Caution: This may reduce IS signal stability and precision.[1]

  • Chromatographic Separation: If the IS is Deuterated (D), it may have a slightly different retention time than the H-analyte (Deuterium Isotope Effect).[1] Use a high-efficiency column to partially resolve the impurity from the analyte, though this negates the benefit of co-elution [2].

Conclusion

In modern drug development, isotopic purity is a quantification parameter, not just a quality attribute. [1]

  • For LLOQ Sensitivity: Purity is king. You cannot quantify trace levels if your standard is contaminating your blank.[1]

  • For ULOQ Linearity: Mass shift is king. You must escape the natural isotopic envelope of your analyte.

Recommendation: For regulated GLP/GMP assays, always prioritize SIL-IS with


 purity and a mass shift of at least 

Da (non-halogenated) or

Da (halogenated).[1] The initial cost of the standard is negligible compared to the cost of failed validation runs.

References

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis.[2][3][4] (2022).[3][4][5] [Link]

  • Wang, S., et al. Deuterium isotope effect on retention time in reversed-phase liquid chromatography.[1] Journal of Chromatography A. (2007).[1] [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation.[2] (2022).[3][4][5] [Link]

Sources

Validation

Regulatory Acceptance of Deuterated Internal Standards in Toxicology Reports

Executive Summary: The "Gold Standard" Trap In quantitative toxicology, particularly LC-MS/MS, the "Gold Standard" status of Deuterated Internal Standards (SIL-IS) is often misunderstood. Regulators (FDA, EMA, WADA) do n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" Trap

In quantitative toxicology, particularly LC-MS/MS, the "Gold Standard" status of Deuterated Internal Standards (SIL-IS) is often misunderstood. Regulators (FDA, EMA, WADA) do not accept a method simply because it uses a deuterated standard; they accept it because the standard demonstrates matrix-matching performance .

This guide dissects the regulatory reality: while deuterated standards are the preferred tool for correcting ion suppression, they introduce specific risks—namely the Deuterium Isotope Effect —that can cause method validation failure if not characterized correctly.

Part 1: The Regulatory Landscape

Regulatory bodies have moved from prescriptive ("you must use X") to performance-based ("you must prove X works") guidelines. However, the subtext in modern guidance strongly favors Stable Isotope Labeled (SIL) standards for Mass Spectrometry.[1]

FDA vs. EMA vs. ISO 17025
Regulatory BodyKey Guidance DocumentStance on Internal Standards (IS)
FDA Bioanalytical Method Validation (2018)Recommended. Explicitly states SIL-IS is the "most appropriate choice" for MS assays to correct for matrix effects.
EMA / ICH ICH M10 (2022) / EMA (2011)Critical for Normalization. Requires calculation of "IS-Normalized Matrix Factor." If the IS fails to track the analyte’s suppression, the method fails.
WADA TD2022IDCR / TD2022MRPLMandatory for Quantification. Requires IS for quantitative confirmation. Strict criteria on "Retention Time Matching" (typically

1% or

0.1 min).

Senior Scientist Insight: The FDA will accept a structural analog if you can prove it tracks the analyte perfectly during ion suppression events. In practice, this is nearly impossible to validate robustly across diverse patient populations. We use deuterated standards not just for accuracy, but for regulatory insurance .

Part 2: Comparative Analysis of Internal Standard Types

When developing a toxicology assay, you generally have three choices. The decision dictates your validation burden.

Deuterated SIL-IS ( H)
  • Mechanism: Hydrogen atoms replaced with Deuterium.[2][3][4]

  • Pros: Chemically identical ionization; cost-effective compared to

    
    C; widely available.
    
  • Cons: Deuterium Isotope Effect. C-D bonds are shorter and stronger than C-H bonds, reducing lipophilicity. This causes the deuterated standard to elute slightly earlier than the analyte in Reversed-Phase LC.[2][3]

  • Regulatory Risk: If the retention time shift (

    
    ) is large, the IS may elute outside a matrix suppression zone that affects the analyte, failing to correct for it.
    
Carbon-13 / Nitrogen-15 SIL-IS ( C / N)
  • Mechanism: Carbon or Nitrogen atoms replaced with heavy isotopes.

  • Pros: Perfect Co-elution. No change in lipophilicity, meaning

    
    . Corrects for matrix effects perfectly.
    
  • Cons: Prohibitively expensive for routine toxicology; complex synthesis.

  • Regulatory Risk: Low. This is the true "Platinum Standard."

Structural Analogs
  • Mechanism: A chemical with similar structure (e.g., Chlorpromazine for Promethazine).

  • Pros: Cheap; no isotopic cross-talk.

  • Cons: Different retention time; different ionization efficiency.

  • Regulatory Risk: High. Requires extensive proof that matrix effects are identical at two different retention times (rarely true).

Part 3: Visualizing the Selection Logic

The following decision tree illustrates the logic a Senior Scientist applies when selecting an IS to ensure regulatory compliance.

IS_Selection_Logic cluster_risk Risk Assessment Start Select Internal Standard for LC-MS/MS IsSILAvailable Is Stable Isotope Labeled (SIL) Standard Available? Start->IsSILAvailable CostCheck Is Budget Constraint High? IsSILAvailable->CostCheck Yes SelectAnalog Select Structural Analog IsSILAvailable->SelectAnalog No Select13C Select 13C/15N SIL-IS (Platinum Standard) CostCheck->Select13C No (High Budget) SelectDeuterated Select Deuterated SIL-IS (Gold Standard) CostCheck->SelectDeuterated Yes (Standard) CheckPurity Check Isotopic Purity (Avoid Cross-Talk) SelectDeuterated->CheckPurity CheckRT Validate Retention Time Shift (Deuterium Effect) CheckPurity->CheckRT ValidationBurden HIGH VALIDATION BURDEN Must prove Matrix Factor = 1.0 SelectAnalog->ValidationBurden

Figure 1: Decision logic for Internal Standard selection. Note that selecting an Analog triggers a significantly higher validation burden to satisfy FDA/EMA requirements.

Part 4: The Core Challenge – The Deuterium Isotope Effect

To ensure regulatory acceptance of a deuterated IS, you must characterize the Retention Time Shift (


) .
The Physics of Failure

In Reversed-Phase Chromatography (RPLC), the stationary phase interacts with the hydrophobic C-H bonds.

  • C-D Bond Length: shorter than C-H.

  • Result: Deuterated compounds are less lipophilic.

  • Observation: They elute earlier than the non-labeled analyte.[2][3]

The Regulatory Danger Zone: If your analyte elutes at 2.50 min and your IS elutes at 2.45 min (


 min), and a sharp phospholipid suppression zone occurs at 2.48 min:
  • The IS is not suppressed.

  • The Analyte is suppressed.

  • Result: The IS over-corrects, leading to a calculated concentration that is falsely high .

Solution: The "Matrix Factor" Validation Protocol

To prove to an auditor that your Deuterated IS is working despite the shift, you must perform the EMA-mandated Matrix Factor (MF) Experiment .

Protocol: Assessment of Internal Standard Normalized Matrix Factor

Objective: Quantify the "correcting power" of the IS.

Reagents:

  • Set A (Neat Solution): Analyte + IS in mobile phase (no matrix).

  • Set B (Post-Extraction Spike): Extracted blank matrix (plasma/urine) spiked with Analyte + IS after extraction.

Step-by-Step Workflow:

  • Select 6 Lots: Use 6 individual sources of blank matrix (critical for FDA/EMA compliance).

  • Extract: Process blanks through your SPE/LLE method.

  • Spike: Add Analyte and IS to the final extracts (Set B) and prepare neat comparators (Set A).

  • Analyze: Run LC-MS/MS.

  • Calculate MF (Analyte):

    
    
    
  • Calculate MF (IS):

    
    
    
  • Calculate IS-Normalized MF:

    
    
    

Acceptance Criteria (EMA/FDA): The CV (Coefficient of Variation) of the IS-Normalized MF across the 6 lots must be


 15% .

Validation_Workflow Sources 6 Lots of Blank Matrix Extract Extraction (SPE/LLE/PPT) Sources->Extract Spike Post-Extraction Spike (Analyte + IS) Extract->Spike LCMS LC-MS/MS Analysis Spike->LCMS Calc Calculate IS-Normalized MF LCMS->Calc Decision CV < 15%? Calc->Decision Pass PASS Regulatory Acceptance Decision->Pass Yes Fail FAIL Re-develop Method Decision->Fail No

Figure 2: The EMA/FDA required workflow for validating that an Internal Standard correctly compensates for matrix effects.

Part 5: Data Presentation & Cross-Talk

Another specific regulatory requirement for deuterated standards is checking for Isotopic Cross-Talk (Signal Contribution).

The "D0" vs. "D3" Problem

Commercial deuterated standards are not 100% pure. A "D3" standard often contains traces of "D0" (unlabeled).

  • Risk: If you spike high concentrations of IS, the "D0" impurity will show up as Analyte, causing false positives or elevated baselines.

  • FDA Requirement: The IS response in the analyte channel must be

    
     20% of the LLOQ (Lower Limit of Quantification).
    
Comparative Performance Data (Mock Validation)

The table below demonstrates why Deuterated IS is preferred over Analogs, provided purity is controlled.

ParameterStructural Analog (Chlorpromazine)Deuterated IS (Promethazine-D3)Regulatory Outcome
Analyte Retention Time 2.50 min2.50 min-
IS Retention Time 3.10 min2.48 min (

)
D3 tracks closer
Matrix Factor (Plasma) 0.65 (Severe Suppression)0.98 (Corrected)D3 Superior
IS-Norm MF Precision (%CV) 18.5%4.2%D3 Passes (<15%)
Cross-Talk (at ULOQ) 0%1.5% of LLOQBoth Pass (<20%)

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • World Anti-Doping Agency (WADA). (2022).[5] Technical Document TD2022IDCR: Minimum Criteria for Chromatographic-Mass Spectrometric Confirmation of the Identity of Analytes. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Cost-Benefit Analysis of d4 vs. d9 Deuterated Glycol Ether Standards

Focus Analyte: 2-Butoxyethanol (EGBE) and 2-Butoxyacetic Acid (BAA) Part 1: Executive Decision Matrix For researchers rushing to select a standard for an upcoming study, this decision matrix synthesizes the technical and...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Analyte: 2-Butoxyethanol (EGBE) and 2-Butoxyacetic Acid (BAA)

Part 1: Executive Decision Matrix

For researchers rushing to select a standard for an upcoming study, this decision matrix synthesizes the technical and economic factors immediately.

Scenario Recommended Standard Critical Rationale
Routine QA/QC of Parent Solvent (EGBE) only d4-EGBE Cost-Efficiency. The +4 Da shift is sufficient for parent compound quantification in simple matrices (air filters, water).
Biological Monitoring (Urine/Serum) d9-EGBE / d9-BAA Metabolic Stability. d4-EGBE loses 50% of its label during metabolism to BAA, resulting in a risky +2 Da shift. d9 retains the full label.
High-Throughput Clinical Assays d9-EGBE Interference Removal. Biological matrices contain isobaric interferences. The +9 Da shift moves the IS clear of the "noise" zone better than +4 Da.
Budget-Constrained Academic Pilot d4-EGBE Acceptable Compromise. If only measuring the parent compound, d4 offers 90% of the performance for ~60% of the cost.

Part 2: Technical Deep Dive & Scientific Rationale

The "Metabolic Label Loss" Trap (The Senior Scientist's Insight)

The most critical oversight in selecting glycol ether standards is failing to account for the metabolic fate of the deuterium label.

  • d4-EGBE (Ethylene-labeled): The standard commercial d4-EGBE is labeled on the ethylene backbone (

    
    ). When EGBE metabolizes to 2-Butoxyacetic acid (BAA), the terminal alcohol oxidizes to a carboxylic acid.
    
    • Mechanism:

      
      .
      
    • Result: You lose two deuterium atoms. The resulting metabolite is d2-BAA .

    • Risk:[1] A +2 Da mass shift is often insufficient to distinguish the IS from the M+2 isotope of the native analyte (due to

      
       or 
      
      
      
      natural abundance), leading to "cross-talk" and quantification errors.
  • d9-EGBE (Butyl-labeled): The label is on the butyl tail (

    
    ). This chain remains chemically inert during oxidation.
    
    • Result: The metabolite is d9-BAA .

    • Benefit: You retain the full +9 Da shift, ensuring zero cross-talk.

The Chromatographic Isotope Effect

Deuterium is slightly less lipophilic than hydrogen. In Reversed-Phase Liquid Chromatography (RPLC), deuterated standards elute earlier than their native counterparts.

  • d4: Minimal shift (< 0.05 min). Co-elutes well with the analyte, compensating perfectly for matrix effects (ion suppression).

  • d9: Moderate shift (0.1 – 0.2 min).

    • Risk:[1] If the shift is too large, the IS may elute outside the suppression zone of the analyte, failing to correct for matrix effects.

    • Mitigation: Use a column with high carbon load (e.g., C18) and optimize the gradient to ensure the shift remains within the "co-elution window."

Part 3: Visualization of Metabolic Fate

The following diagram illustrates why d9 is superior for metabolite tracking.

MetabolicFate cluster_d4 d4-EGBE Pathway (Ethylene Labeled) cluster_d9 d9-EGBE Pathway (Butyl Labeled) d4_Parent d4-EGBE (Bu-O-CD2-CD2-OH) Mass: M+4 d4_Metabolite d2-BAA (Bu-O-CD2-COOH) Mass: M+2 (RISKY) d4_Parent->d4_Metabolite Oxidation (Loss of 2 Deuteriums) d9_Parent d9-EGBE (d9-Bu-O-CH2-CH2-OH) Mass: M+9 d9_Metabolite d9-BAA (d9-Bu-O-CH2-COOH) Mass: M+9 (SAFE) d9_Parent->d9_Metabolite Oxidation (Label Intact)

Caption: Metabolic fate of d4 vs. d9 standards. Note the loss of mass shift in the d4 pathway, rendering it susceptible to isotopic interference.

Part 4: Experimental Protocol (Self-Validating)

Objective: Quantify 2-Butoxyacetic Acid (BAA) in Urine using LC-MS/MS. Standard Selection: d9-BAA is chosen based on the rationale above.

Methodology: Dilute-and-Shoot LC-MS/MS
  • Sample Preparation:

    • Thaw urine samples at room temperature.

    • Vortex for 30 seconds.

    • Aliquot 100 µL of urine into a 96-well plate.

    • Add 10 µL of Internal Standard Solution (d9-BAA at 10 µg/mL in methanol).

    • Add 890 µL of 0.1% Formic Acid in Water (Diluent).

    • Validation Check: The final IS concentration is 100 ng/mL. This creates a consistent response baseline.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B (0-0.5 min) -> 95% B (3.0 min) -> 5% B (3.1 min).

    • Flow Rate: 0.4 mL/min.[2]

  • MS/MS Parameters (Negative Mode - ESI):

    • Analyte (BAA): Precursor 131.1 m/z -> Product 87.0 m/z (Loss of

      
      ).
      
    • Internal Standard (d9-BAA): Precursor 140.2 m/z -> Product 87.0 m/z? STOP.

    • Correction: If d9 is on the butyl chain, and we fragment to lose

      
       (44 Da), the butyl chain remains.
      
    • Correct Transition:

      • BAA: 131 -> 87 (Carboxyl loss).

      • d9-BAA: 140 -> 96 (Carboxyl loss; d9-butyl chain remains).

    • Note: If using d4 (ethylene labeled), the transition would be 133 -> 89 (d2-fragment).

  • Data Analysis:

    • Calculate Area Ratio:

      
      .
      
    • Plot Calibration Curve (Linear, 1/x weighting).

Part 5: Cost-Benefit Analysis Table

Featured4-Standard (Ethylene) d9-Standard (Butyl) Impact
Relative Cost Low ($)High (

$)
d9 is ~2-3x the price of d4 due to precursor costs.
Mass Shift +4 Da (Parent) / +2 Da (Metabolite)+9 Da (Parent) / +9 Da (Metabolite)d4 fails for metabolite quantification.
Isotopic Purity Typically >99%Typically >98%Both are sufficient.
Cross-Talk Risk Moderate (Risk of M+2 overlap)Negligibled9 provides "cleaner" baselines in complex matrices.
Retention Shift NegligibleSlight (0.1 min earlier)d9 requires careful window setting but is manageable.

Part 6: References

  • National Institute for Occupational Safety and Health (NIOSH). (2003). Method 8316: Butoxyacetic Acid in Urine.[3] CDC. [Link]

  • Jones, K., et al. (2003). Synthesis, characterization, and use of 2-[(2H9)butoxy]acetic acid... as an internal standard. Journal of Chromatography B. [Link]

  • Wang, S., & Cyronak, M. (2013). Internal Standards in LC-MS Bioanalysis: The Balance between Cost and Quality. Bioanalysis Zone. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Butoxyethanol-1,1,2,2-d4

For the purposes of disposal, 2-Butoxyethanol-1,1,2,2-d4 should be handled with the same precautions as its non-deuterated analogue, 2-Butoxyethanol. The deuterated form is chemically similar and presents comparable haza...

Author: BenchChem Technical Support Team. Date: February 2026

For the purposes of disposal, 2-Butoxyethanol-1,1,2,2-d4 should be handled with the same precautions as its non-deuterated analogue, 2-Butoxyethanol. The deuterated form is chemically similar and presents comparable hazards.

Hazard Identification and Risk Assessment: Know Your Chemical

A thorough understanding of the chemical's properties and hazards is the foundation of safe disposal. 2-Butoxyethanol is a glycol ether that can be absorbed through the skin and is harmful if inhaled or swallowed.[1][2][3] It is a known irritant to the skin, eyes, and respiratory tract.[1][4]

PropertyValueSource
Chemical Formula C₆H₁₀D₄O₂[5]
Appearance Colorless liquid[6][7]
Odor Mild, ether-like[6][7][8]
Flash Point 143°F (61.7°C)[6]
OSHA PEL (8-hr TWA) 50 ppm (240 mg/m³) [skin][2][9]
NIOSH REL (10-hr TWA) 5 ppm (24 mg/m³) [skin][9][10]
ACGIH TLV (8-hr TWA) 20 ppm (97 mg/m³)[2][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazards of 2-Butoxyethanol, appropriate PPE is mandatory to prevent exposure during handling and disposal.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for tears or punctures before use.[11][12][13]

  • Eye Protection: Chemical splash goggles are essential to protect against splashes.[14][15]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential significant splashing, chemical-resistant coveralls are recommended.[11][14]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below occupational limits, a NIOSH-approved respirator is necessary.[13][14]

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill, a swift and informed response is critical to mitigate risks.

For a Small Spill:

  • Alert personnel in the immediate area.

  • Ensure adequate ventilation.

  • Remove all ignition sources. [11][15]

  • Contain the spill using an inert absorbent material such as sand or vermiculite.[11]

  • Collect the absorbed material using non-sparking tools and place it in a designated, labeled container for hazardous waste disposal.[11]

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For a Large Spill:

  • Evacuate the area immediately.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Prevent entry into the affected area.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-Butoxyethanol-1,1,2,2-d4 is a multi-step process that requires careful attention to detail to ensure regulatory compliance and safety.

Waste Minimization

Before generating waste, consider strategies to minimize the volume. This not only reduces disposal costs but also lessens the environmental impact.[16][17]

  • Source Reduction: Order only the quantity of chemical required for your experiments.[16]

  • Inventory Management: Maintain a chemical inventory to avoid purchasing duplicates.[16]

  • Experimental Design: Optimize experiments to use smaller volumes of material.[18]

Waste Collection and Segregation

Proper collection and segregation are crucial to prevent dangerous chemical reactions and to ensure the waste can be safely handled by disposal facilities.

  • Designated Waste Container: Use a chemically compatible container, preferably plastic, that is in good condition and has a secure, leak-proof lid.[16][19] The container must be clearly labeled as "Hazardous Waste" and with the full chemical name: "2-Butoxyethanol-1,1,2,2-d4".[20][21]

  • Segregation: Do not mix 2-Butoxyethanol-1,1,2,2-d4 waste with other chemical waste streams. In particular, keep it separate from:

    • Strong oxidizing agents and strong bases to avoid incompatible reactions.[11][12]

    • Halogenated solvents. While 2-Butoxyethanol is non-halogenated, mixing it with halogenated waste can significantly increase disposal costs.[20][21]

On-Site Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[16][17]

  • The SAA must be under the control of the laboratory personnel generating the waste.[20]

  • Waste containers must be kept closed at all times, except when adding waste.[16][21]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[17]

Final Disposal Pathway

2-Butoxyethanol-1,1,2,2-d4 must be disposed of as hazardous waste. It is illegal to dispose of this chemical down the drain or in the regular trash.[19][22] The waste generator is responsible for the waste from "cradle to grave".[22][23]

  • Contact your EHS department or a licensed hazardous waste disposal contractor for pickup.

  • Ensure the waste container is properly labeled with a completed hazardous waste tag, including the chemical name and approximate quantity.

  • The most common method for the final disposal of organic solvents like 2-Butoxyethanol is incineration at a permitted facility.[8][17]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Butoxyethanol-1,1,2,2-d4.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_storage On-Site Management cluster_disposal Final Disposal gen Generate 2-Butoxyethanol-d4 Waste collect Collect in a Designated, Compatible & Labeled Container gen->collect segregate Segregate from Incompatible Wastes (e.g., strong oxidizers, halogenated solvents) collect->segregate saa Store in Satellite Accumulation Area (SAA) pickup Request Pickup by EHS or Licensed Waste Contractor saa->pickup segregate->saa transport Transport to a Permitted Hazardous Waste Facility pickup->transport incinerate Final Disposal via Incineration transport->incinerate

Caption: Disposal workflow for 2-Butoxyethanol-1,1,2,2-d4.

Regulatory Compliance

The disposal of 2-Butoxyethanol-1,1,2,2-d4 is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[19][24] As a spent solvent, it may be classified as an F-listed hazardous waste (e.g., F003 or F005, depending on its use and concentration in mixtures).[25][26] It also exhibits the characteristic of ignitability (D001) due to its flash point.[24][26] Adherence to the procedures outlined in this guide will help ensure compliance with these regulations.

References

  • 2-Butoxyethanol - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 20, 2026, from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. Retrieved February 20, 2026, from [Link]

  • 2-Butoxyethanol – A Common Air Pollutant. (n.d.). Chemical Insights. Retrieved February 20, 2026, from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved February 20, 2026, from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved February 20, 2026, from [Link]

  • Laboratory Waste Solutions for Sustainable Research Practices. (n.d.). My Green Lab. Retrieved February 20, 2026, from [Link]

  • 2-BUTOXYETHANOL CAS N°: 111-76-2. (1984, June 5). OECD SIDS. Retrieved February 20, 2026, from [Link]

  • 2-BUTOXYETHANOL. (2024, April 5). Occupational Safety and Health Administration. Retrieved February 20, 2026, from [Link]

  • 2-Butoxyethanol | C6H14O2 | CID 8133. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • 2-butoxyethanol - Safety Data Sheet. (n.d.). Integra Chemical Company. Retrieved February 20, 2026, from [Link]

  • 2-Butoxyethanol - IDLH. (n.d.). NIOSH | CDC. Retrieved February 20, 2026, from [Link]

  • Material Safety Data Sheet - 2-Butoxyethanol, 97%. (2002, December 3). Cole-Parmer. Retrieved February 20, 2026, from [Link]

  • Safety Data Sheet: 2-butoxyethanol. (n.d.). Chemos GmbH&Co.KG. Retrieved February 20, 2026, from [Link]

  • Ethylene Glycol Monobutyl Ether - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved February 20, 2026, from [Link]

  • SAFETY DATA SHEET. (2015, July 23). KTEC Equipment and Supplies. Retrieved February 20, 2026, from [Link]

  • Safety data sheet of '- 2-BUTOXYETHANOL' (Version 1). (n.d.). Biochem Chemopharma. Retrieved February 20, 2026, from [Link]

  • Procedures for Disposal of Hazardous Waste. (n.d.). The University of Tennessee Knoxville. Retrieved February 20, 2026, from [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved February 20, 2026, from [Link]

  • 2-Butoxyethanol and 2-Butoxyethanol Acetate | Public Health Statement. (n.d.). ATSDR | CDC. Retrieved February 20, 2026, from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved February 20, 2026, from [Link]

  • Guidelines for Solvent Waste Recycling & Disposal. (2025, December 16). AllSource Environmental. Retrieved February 20, 2026, from [Link]

  • POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. (n.d.). NCBI Bookshelf. Retrieved February 20, 2026, from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency. Retrieved February 20, 2026, from [Link]

  • EPA Hazardous Waste Codes. (n.d.). UGA Environmental Safety Division. Retrieved February 20, 2026, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.